Piperidin-1-ol
説明
Structure
3D Structure
特性
IUPAC Name |
1-hydroxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-6-4-2-1-3-5-6/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPFBGKZCCBZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063611 | |
| Record name | N-Hydroxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic fine crystals and fragments; [Sigma-Aldrich MSDS] | |
| Record name | N-Hydroxypiperidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21240 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4801-58-5 | |
| Record name | 1-Hydroxypiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4801-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxypiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004801585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Hydroxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidin-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Hydroxypiperidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ANQ5DB3A2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Piperidin-1-ol: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidin-1-ol, also known as N-hydroxypiperidine, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its piperidine core is a common structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] This technical guide provides an in-depth overview of the chemical properties of this compound, alongside detailed methodologies for its synthesis and structural characterization.
Chemical and Physical Properties
This compound is a white, hygroscopic crystalline solid at room temperature.[2] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4801-58-5 | [1] |
| Molecular Formula | C₅H₁₁NO | [1] |
| Molecular Weight | 101.15 g/mol | [1] |
| Melting Point | 37-39 °C | |
| Boiling Point | 108-114 °C at 10 mmHg | [3] |
| pKa (of Piperidine) | 11.12 at 25°C | [4] |
| Water Solubility | Miscible | [5] |
| Organic Solvent Solubility | Soluble in alcohols, ethers, and chloroform. Limited solubility in nonpolar solvents like hexane. | [5] |
Structure and Elucidation
The structure of this compound consists of a six-membered piperidine ring with a hydroxyl group attached to the nitrogen atom. The elucidation of this structure is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for confirming the structure of this compound. The expected chemical shifts provide information about the different proton environments within the molecule.
¹H NMR Spectral Data of N-Hydroxypiperidine in CDCl₃: [6]
-
~8.1-8.2 ppm (broad singlet, 1H): This signal corresponds to the hydroxyl proton (-OH). Its chemical shift can be variable depending on concentration and solvent.[6]
-
~3.25 ppm (multiplet, 2H): These are the protons on the carbons adjacent to the nitrogen atom (α-protons).[6]
-
~2.45 ppm (multiplet, 2H): These signals correspond to the protons on the carbons adjacent to the α-carbons (β-protons).[6]
-
~1.5-1.7 ppm (multiplet, 6H): This complex region represents the remaining protons on the piperidine ring (γ and δ-protons).[6]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound. Key vibrational frequencies include:
-
Broad peak around 3400-3100 cm⁻¹: Characteristic of the O-H stretching vibration of the hydroxyl group.
-
Peaks in the range of 2985-2842 cm⁻¹: Corresponding to the C-H stretching vibrations of the methylene groups in the piperidine ring.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 101.
Experimental Protocols
Synthesis of this compound
While various methods exist for the synthesis of piperidine derivatives, a common approach for preparing N-hydroxypiperidine involves the oxidation of piperidine.
Protocol: Oxidation of Piperidine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine in a suitable solvent such as methanol.
-
Oxidant Addition: Cool the solution in an ice bath. Slowly add a solution of an oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), dropwise to the piperidine solution while maintaining the low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any remaining oxidizing agent. Extract the product into a suitable organic solvent.
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Structure Elucidation Workflow
A typical workflow for the structural elucidation of a synthesized batch of this compound is outlined below.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
FTIR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is a suitable technique.
-
Ionization: Use a suitable ionization method, such as Electron Ionization (EI).
-
Data Acquisition: Acquire the mass spectrum, which will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
Conclusion
This compound is a valuable building block in the synthesis of more complex molecules for pharmaceutical and research applications. A thorough understanding of its chemical properties and the application of standard spectroscopic techniques are essential for its successful synthesis and characterization. The protocols and data presented in this guide offer a solid foundation for researchers working with this important heterocyclic compound.
References
N-Hydroxypiperidine (CAS 4801-58-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth characterization of N-Hydroxypiperidine (CAS 4801-58-5), a heterocyclic compound with significant applications in organic synthesis and potential relevance to drug discovery. This document outlines its physicochemical properties, spectroscopic data, synthesis, and key reactions, supported by detailed experimental protocols and safety information.
Core Characterization
N-Hydroxypiperidine, also known as Piperidin-1-ol, is a hydroxylated derivative of piperidine.[1] It presents as fine white, hygroscopic crystals and is soluble in water.[1] Its fundamental properties are summarized in the tables below.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 4801-58-5 | [1] |
| Chemical Formula | C₅H₁₁NO | [1] |
| Molar Mass | 101.149 g·mol⁻¹ | [1] |
| Appearance | Fine white crystals | [1] |
| Density | 1.070 g/cm³ | [1] |
| Melting Point | 39.3 °C (102.7 °F; 312.4 K) | [1] |
| Boiling Point | 98.5 °C (209.3 °F; 371.6 K) | [1] |
| Solubility in Water | 113 g/L | [1] |
| log P | -0.17 | [1] |
| Vapor Pressure | 0.542 Torr | [1] |
| Flash Point | 84.9 °C (184.8 °F; 358.0 K) | [1] |
Spectroscopic Data Summary
| Technique | Key Data | Reference(s) |
| ¹H NMR | See detailed spectrum analysis below. | |
| ¹³C NMR | Data not explicitly found in searches. | |
| Mass Spectrometry | Molecular Ion: 101 m/z. | [2] |
| Infrared (IR) | Data available, specific peaks to be detailed in relevant section. | [2] |
Synthesis and Reactions
Synthesis of N-Hydroxypiperidine
A convenient method for the synthesis of N-Hydroxypiperidine involves a two-step process starting from a secondary amine. This procedure, adapted from the work of O'Neil et al., involves the formation of a tertiary β-cyanoethyl amine followed by oxidative cleavage.
Experimental Protocol: Synthesis of N-Hydroxypiperidine
-
Step 1: Cyanoethylation of Piperidine. Piperidine is treated with acrylonitrile in methanol to yield the tertiary β-cyanoethyl amine. This reaction typically proceeds in excellent yield.
-
Step 2: Oxidation and Cope Elimination. The resulting tertiary amine is oxidized with meta-chloroperoxybenzoic acid (mCPBA). If the reaction is conducted in a non-hydrogen bonding solvent like dichloromethane (CH₂Cl₂), the intermediate N-oxide undergoes an in-situ Cope elimination to furnish N-Hydroxypiperidine in high yield.
Caption: Synthesis of N-Hydroxypiperidine.
Oxidation to Nitrone
N-Hydroxypiperidine can be oxidized to form a nitrone, a heteroatomic analogue of a ketone. This reaction is a key transformation of secondary hydroxylamines.[1]
Experimental Protocol: Oxidation of N-Hydroxypiperidine to a Nitrone
-
N-Hydroxypiperidine is treated with hydrogen peroxide in methanol as the solvent.[1] The reaction can be catalyzed by methylrhenium trioxide (MTO). The diperoxide complex of MTO, CH₃Re(O)(η₂-O₂)₂(H₂O), is the reactive form of the catalyst in the presence of high concentrations of hydrogen peroxide.[3]
Caption: Oxidation of N-Hydroxypiperidine.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum of N-Hydroxypiperidine provides characteristic signals for the protons on the piperidine ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
A sample of N-Hydroxypiperidine (e.g., 0.04 mL) is dissolved in a deuterated solvent (e.g., 0.5 mL CDCl₃) for analysis.[4]
¹H NMR Data (399.65 MHz, CDCl₃) [4]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.2 | br s | N-OH |
| 3.253 | m | H₂', H₆' (equatorial) |
| 2.449 | m | H₂', H₆' (axial) |
| 1.736 | m | H₃', H₅' (equatorial) |
| 1.58 | m | H₄' (equatorial) |
| 1.56 | m | H₃', H₅' (axial) |
| 1.15 | m | H₄' (axial) |
Note: Specific assignments of equatorial and axial protons can be complex and may require further 2D NMR studies for definitive confirmation.
Applications in Drug Development and Research
While the piperidine scaffold is a common motif in a vast number of pharmaceuticals, the direct application of N-Hydroxypiperidine is more specialized. Its primary role is as a synthetic intermediate.
-
Precursor to Nitrones: As demonstrated, N-Hydroxypiperidine is a ready precursor to the corresponding nitrone. Nitrones are valuable 1,3-dipoles used in [3+2] cycloaddition reactions to synthesize a variety of five-membered heterocyclic compounds, which are themselves important scaffolds in medicinal chemistry.
-
Biological N-oxidation Studies: N-Hydroxypiperidine has been identified as a metabolite of piperidine in in vitro studies using rat liver microsomal preparations.[4] This makes it a relevant compound for studying the metabolic pathways of piperidine-containing drugs and xenobiotics.
It is important to distinguish N-Hydroxypiperidine from its commonly used derivative, N-Boc-4-hydroxypiperidine. The latter has a protected nitrogen and a hydroxyl group on the ring, making it a versatile building block for introducing the piperidine moiety into larger molecules, including kinase inhibitors and central nervous system agents.
Safety and Handling
N-Hydroxypiperidine is a chemical that requires careful handling in a laboratory setting.
Safety and Hazard Information
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity | Not fully classified, but LD50 (intravenous, mouse) = 180 mg/kg[1] | P264, P270, P301+P312 |
| Skin Corrosion/Irritation | May cause irritation[1] | P280, P302+P352, P332+P313 |
| Eye Damage/Irritation | May cause irritation | P280, P305+P351+P338, P337+P313 |
| Flammability | Combustible solid[5] | P210 |
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]
Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed.[5]
Spill and Disposal: In case of a spill, avoid generating dust and use appropriate personal protective equipment. Dispose of waste in accordance with local, state, and federal regulations.[6]
Caption: Key Safety and Handling Procedures.
References
- 1. N-Hydroxypiperidine - Hazardous Agents | Haz-Map [haz-map.com]
- 2. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and in vitro pharmacological assessment of novel N-hydroxypyridinediones as hepatitis B virus ribonuclease H inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxypiperidine, also known as piperidin-1-ol, is a saturated heterocyclic hydroxylamine of significant interest in medicinal chemistry and organic synthesis. Its structural motif is a key building block in the development of various therapeutic agents, owing to its unique physicochemical properties and versatile reactivity. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 1-hydroxypiperidine, detailed experimental protocols for its synthesis and key reactions, and an exploration of its relevance in drug discovery.
Physical and Chemical Properties
1-Hydroxypiperidine is a white, hygroscopic crystalline solid at room temperature.[1] It is soluble in water and various organic solvents.[2] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties of 1-Hydroxypiperidine
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | [1] |
| Molecular Weight | 101.15 g/mol | [1] |
| Appearance | White hygroscopic fine crystals and fragments | [1] |
| Melting Point | 37-39 °C | |
| Boiling Point | 98.5 °C | [3] |
| Density | 1.070 g/cm³ | [3] |
| Solubility | Soluble in water | [2] |
| Flash Point | 84.9 °C (closed cup) | [3] |
| Vapor Pressure | 0.542 Torr | [3] |
Table 2: Spectroscopic Data of 1-Hydroxypiperidine
| Spectroscopic Data | Key Features | Source |
| ¹H NMR (CDCl₃) | δ (ppm): 8.2 (s, 1H, OH), 3.25 (t, 2H), 2.45 (t, 2H), 1.74 (m, 2H), 1.57 (m, 4H) | [4] |
| ¹³C NMR | Data not explicitly found in searches, but would be expected to show 3 distinct signals for the piperidine ring carbons. | |
| Infrared (IR) | Characteristic peaks for O-H and C-N stretching. | [1] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 101. | [1] |
Experimental Protocols
Synthesis of 1-Hydroxypiperidine
A general and effective method for the synthesis of 1-hydroxypiperidine is the oxidation of piperidine. The following protocol is a representative procedure.
Materials:
-
Piperidine
-
A suitable oxidizing agent (e.g., Caro's acid peroxide, prepared from potassium persulfate and sulfuric acid, or other peroxy acids)
-
Dichloromethane or Ethyl Acetate
-
Anhydrous sodium sulfate
-
Water
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve piperidine (5 mmol) in a suitable solvent.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the oxidizing agent (5.5 mmol) to the stirred solution, maintaining the temperature at or below the specified reaction temperature (e.g., 60 °C).
-
Stir the reaction for the designated time (e.g., 1 hour) until completion, which can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, quench the reaction by adding water (5 mL).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 5 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-hydroxypiperidine.[2]
Purification: The crude product can be purified by recrystallization.[5][6][7] The choice of solvent is crucial and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[5][6]
General Recrystallization Protocol:
-
Dissolve the crude 1-hydroxypiperidine in a minimal amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
Oxidation of 1-Hydroxypiperidine to a Nitrone
1-Hydroxypiperidine can be readily oxidized to the corresponding nitrone, piperidine-1-oxide. This reaction is a key transformation for this class of compounds.
Materials:
-
1-Hydroxypiperidine
-
Hydrogen peroxide
-
Methanol
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolve 1-hydroxypiperidine in methanol in a round-bottom flask.
-
Add hydrogen peroxide to the solution.
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the solvent can be removed under reduced pressure to yield the nitrone product.[3] Further purification may be achieved by chromatography if necessary.
Chemical Reactivity and Applications in Drug Discovery
The chemistry of 1-hydroxypiperidine is dominated by the reactivity of the hydroxylamine functionality. It can undergo oxidation to form a stable nitroxide radical or a nitrone.[3] The nitrogen atom can also act as a nucleophile.
The 1-hydroxypiperidine scaffold is a valuable pharmacophore in drug design. Its incorporation into molecules can modulate their pharmacokinetic and pharmacodynamic properties. A significant area of application is in the development of ligands for the dopamine transporter (DAT).[9] Analogues of GBR 12909, a potent and selective dopamine reuptake inhibitor, have been synthesized incorporating the hydroxypiperidine moiety, leading to compounds with high affinity for the DAT.[9]
Visualizations
Caption: Synthetic and reaction workflow for 1-hydroxypiperidine.
Conclusion
1-Hydroxypiperidine is a versatile molecule with a rich chemistry and significant potential in the field of drug discovery. Its physical and chemical properties make it a useful building block, and its reactivity allows for a wide range of chemical transformations. This guide provides a foundational understanding of this important compound for researchers and scientists in the pharmaceutical industry. Further exploration of its derivatives is likely to yield novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. 1-Hydroxypiperidine | C5H11NO | CID 20935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-HYDROXYPIPERIDINE | 4801-58-5 [chemicalbook.com]
- 3. N-Hydroxypiperidine - Wikipedia [en.wikipedia.org]
- 4. 1-HYDROXYPIPERIDINE(4801-58-5) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Structural Analysis of Piperidin-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidin-1-ol, also known as N-hydroxypiperidine, is a heterocyclic compound with the molecular formula C₅H₁₁NO.[1] It consists of a six-membered piperidine ring where the nitrogen atom is substituted with a hydroxyl group. This structural motif is of significant interest in medicinal chemistry and drug development as the introduction of the N-hydroxy functionality can modulate the pharmacological properties of piperidine-based compounds. This compound serves as a key intermediate in the synthesis of various more complex molecules and as a subject of study for its own chemical and biological properties.[2] This technical guide provides an in-depth overview of the synthesis and comprehensive structural analysis of this compound.
Synthesis of this compound
A convenient and widely cited method for the synthesis of this compound involves a three-step process starting from piperidine. This process includes an initial cyanoethylation, followed by oxidation to an N-oxide intermediate, and subsequent thermal elimination.
Experimental Protocol
Step 1: Synthesis of 3-(Piperidin-1-yl)propanenitrile (Cyanoethylation)
-
To a solution of piperidine (1.0 equivalent) in a suitable solvent such as methanol, add acrylonitrile (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude 3-(piperidin-1-yl)propanenitrile. Purification can be achieved by vacuum distillation.
Step 2: Synthesis of 3-(1-Oxidopiperidin-1-ium-1-yl)propanenitrile (N-Oxidation)
-
Dissolve the 3-(piperidin-1-yl)propanenitrile (1.0 equivalent) in a suitable solvent like dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the formation of the N-oxide by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude N-oxide.
Step 3: Synthesis of this compound (Cope Elimination)
-
Dissolve the crude 3-(1-oxidopiperidin-1-ium-1-yl)propanenitrile in a high-boiling point solvent such as acetone.[3]
-
Heat the solution to reflux. The Cope elimination occurs thermally to yield this compound and acrylonitrile.[4]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and acrylonitrile under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or crystallization. The compound is described as fine white crystals.[3]
Caption: Synthesis workflow for this compound.
Structural Analysis
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals corresponding to the protons on the piperidine ring and the hydroxyl proton.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OH | ~8.2 | Broad Singlet | - |
| H-2, H-6 (axial & equatorial) | ~3.25 | Multiplet | J(B,C) = 9.8 |
| H-3, H-5 (axial & equatorial) | ~2.45 | Multiplet | J(C,D) = 2.6 |
| H-4 (axial & equatorial) | ~1.74 | Multiplet | - |
| H-3, H-5 / H-4 | ~1.57 | Multiplet | - |
Note: Data obtained from a commercially available spectrum.[5] The exact chemical shifts and multiplicities can be influenced by solvent and concentration.
¹³C NMR Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for Piperidine [6] |
| C-2, C-6 | 59.1 | 47.45 |
| C-3, C-5 | 26.5 | 27.24 |
| C-4 | 24.2 | 25.21 |
Note: Predicted ¹³C NMR data can vary between different prediction software.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, and C-N bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3400-3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |
| ~2930 | C-H stretch (asymmetric) | Strong |
| ~2850 | C-H stretch (symmetric) | Strong |
| ~1450 | C-H bend (scissoring) | Medium |
| ~1100 | C-N stretch | Medium |
| ~900 | N-O stretch | Medium |
Note: This is a representative table of expected IR absorptions. The exact peak positions and intensities can vary based on the sample preparation and instrument.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, Electron Ionization (EI) is a common method.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 101, corresponding to the molecular weight of this compound.
-
[M-1]⁺: Loss of a hydrogen atom, resulting in a peak at m/z 100.[1]
-
[M-17]⁺: Loss of the hydroxyl radical (•OH), leading to a fragment at m/z 84.
-
[M-31]⁺: A characteristic fragmentation of N-oxides can involve the loss of CH₂O, resulting in a peak at m/z 70.
-
Further Fragmentation: The piperidine ring can undergo further fragmentation, leading to smaller charged species. Common fragments for piperidine derivatives include ions at m/z 84, 70, 56, and 42.[7]
| m/z | Proposed Fragment |
| 101 | [C₅H₁₁NO]⁺ (Molecular Ion) |
| 100 | [C₅H₁₀NO]⁺ |
| 84 | [C₅H₁₀N]⁺ |
| 70 | [C₄H₈N]⁺ |
| 56 | [C₃H₆N]⁺ |
| 42 | [C₂H₄N]⁺ |
Note: The relative intensities of the fragment ions can vary depending on the mass spectrometer and the ionization conditions.
Caption: Workflow for the structural analysis of this compound.
Conclusion
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. This compound CAS 4801-58-5|Research Chemical [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Cope reaction - Wikipedia [en.wikipedia.org]
- 5. 4-Hydroxypiperidine (5382-16-1) 13C NMR spectrum [chemicalbook.com]
- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cope Elimination [organic-chemistry.org]
Spectroscopic Profile of Piperidin-1-ol: A Technical Guide
Introduction
Piperidin-1-ol, also known as N-hydroxypiperidine, is a heterocyclic compound with the chemical formula C₅H₁₁NO. It is a derivative of piperidine and finds utility as a building block in the synthesis of various medicinally relevant compounds.[1][2] This technical guide provides an in-depth overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon environments within this compound.
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound in CDCl₃ displays distinct signals corresponding to the protons on the piperidine ring and the hydroxyl proton.
| Chemical Shift (δ) ppm | Assignment |
| ~8.1-8.2 | -OH |
| ~3.25 | H-2, H-6 (equatorial) |
| ~2.45 | H-2, H-6 (axial) |
| ~1.74 | H-3, H-5 (equatorial) |
| ~1.57 | H-4 (axial and equatorial), H-3, H-5 (axial) |
Table 1: ¹H NMR data for this compound in CDCl₃. Data extracted from a spectrum provided by ChemicalBook.[3]
¹³C NMR Spectroscopic Data
The carbon NMR data for this compound is estimated based on the known chemical shifts of piperidine and the expected influence of the N-hydroxyl group.
| Chemical Shift (δ) ppm (Estimated) | Assignment |
| ~55-60 | C-2, C-6 |
| ~25-30 | C-3, C-5 |
| ~23-27 | C-4 |
Table 2: Estimated ¹³C NMR data for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and C-H bonds.
| Wavenumber (cm⁻¹) | Assignment |
| 3600-3200 (broad) | O-H stretching |
| 3000-2800 | C-H stretching |
Table 3: Key IR absorption bands for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
| m/z | Ion |
| 101 | [M]⁺ (Molecular Ion) |
| 100 | [M-H]⁺ |
Table 4: Mass spectrometry data for this compound. Data sourced from PubChem, originating from the NIST Mass Spectrometry Data Center.[4]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Synthesis of this compound
This compound can be synthesized through the oxidation of piperidine. One common method involves the use of hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).[1]
Materials:
-
Piperidine
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide
-
Methanol or other suitable solvent
-
Sodium sulfite solution
-
Sodium bicarbonate solution
-
Dichloromethane or other extraction solvent
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve piperidine in a suitable solvent such as methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., m-CPBA in methanol) to the cooled piperidine solution while stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess oxidizing agent by adding a saturated solution of sodium sulfite.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent like dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method such as column chromatography or distillation.
NMR Spectroscopy
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ 0.00 ppm).
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, which is typically higher than for ¹H NMR.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the solid this compound sample with spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Instrumentation:
-
A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent like methanol or dichloromethane.
Data Acquisition (GC-MS):
-
Inject a small volume of the sample solution into the GC.
-
The sample is vaporized and separated on the GC column.
-
The separated components enter the mass spectrometer.
-
In the EI source, the molecules are ionized and fragmented.
-
The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound.
References
Quantum Chemical Calculations for Piperidin-1-ol Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical framework and computational methodologies for assessing the stability of Piperidin-1-ol. Due to the limited direct experimental and computational literature specifically on this compound, this guide synthesizes information from studies on related piperidine derivatives and N-hydroxy compounds to propose a robust computational approach. The principles and protocols outlined herein are designed to enable researchers to perform quantum chemical calculations to predict and understand the stability, conformational preferences, and potential degradation pathways of this compound.
Introduction to this compound Stability
This compound, a hydroxylamine derivative of the piperidine scaffold, is of interest in medicinal chemistry and drug development. The stability of this compound is a critical parameter influencing its synthesis, storage, and biological activity. The primary determinant of its stability is the N-O bond, which can be susceptible to homolytic or heterolytic cleavage. Quantum chemical calculations offer a powerful in silico approach to investigate the intrinsic stability of this compound, providing insights into its electronic structure, bond dissociation energies, and reaction energetics.
Theoretical and computational chemistry plays a pivotal role in understanding the structure-activity relationships of piperidine-based compounds.[1] The conformational flexibility of the piperidine ring is a key factor in its interaction with biological targets.[1] Quantum chemical calculations are instrumental in determining the relative energies of different conformers and understanding the factors that influence their stability.[1]
Core Computational Methodologies
The in silico evaluation of this compound stability involves a multi-step computational workflow. This typically includes conformational analysis, calculation of thermodynamic properties, and investigation of potential degradation pathways.
Conformational Analysis
The piperidine ring predominantly adopts a chair conformation.[1] For this compound, the orientation of the hydroxyl group (axial vs. equatorial) significantly impacts the molecule's stability and reactivity.
Experimental Protocol: Conformational Search and Geometry Optimization
-
Initial Structure Generation: Generate 3D structures of the axial and equatorial conformers of this compound.
-
Geometry Optimization: Perform geometry optimizations for each conformer to locate the energy minima on the potential energy surface. Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-31G* or larger) are commonly employed for this purpose.[2][3]
-
Frequency Calculations: Conduct frequency calculations on the optimized geometries to confirm that they are true minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
Thermodynamic Stability Assessment
The relative stability of the conformers and the overall thermodynamic stability of this compound can be assessed by calculating key thermodynamic parameters.
Table 1: Key Thermodynamic Parameters for Stability Analysis
| Parameter | Description | Relevance to Stability |
| Electronic Energy (E) | The total energy of the molecule at 0 K. | Provides a baseline for comparing the relative stability of conformers. |
| Gibbs Free Energy (G) | The energy available to do useful work, accounting for enthalpy and entropy. | The most relevant parameter for determining the thermodynamically favored conformer at a given temperature. |
| N-O Bond Dissociation Energy (BDE) | The enthalpy change required to homolytically cleave the N-O bond.[4] | A direct measure of the intrinsic strength and stability of the N-O bond. |
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A larger gap generally indicates higher kinetic stability and lower chemical reactivity.[5] |
Experimental Protocol: Calculation of Thermodynamic Properties
-
Energy Calculations: Use the results from the frequency calculations to obtain the electronic energies and Gibbs free energies for the optimized conformers.
-
Bond Dissociation Energy (BDE) Calculation:
-
Optimize the geometry of the this compound molecule.
-
Optimize the geometries of the resulting radicals upon N-O bond cleavage (piperidinyloxyl radical and hydrogen atom).
-
Calculate the BDE using the following equation: BDE = E(piperidinyloxyl radical) + E(hydrogen atom) - E(this compound)
-
High-level composite methods like CBS-QB3, CBS-APNO, or G4 are recommended for accurate BDE calculations.[6][7] The M06-2X functional has also been shown to provide excellent agreement with these higher-level methods for N-O BDEs.[6][7]
-
-
HOMO-LUMO Gap Analysis: Extract the energies of the HOMO and LUMO from the output of the electronic structure calculation.
Potential Degradation Pathways
The degradation of this compound can be initiated by the cleavage of the N-O bond or by reactions involving other parts of the molecule, such as hydrogen abstraction from the ring C-H bonds.
N-O Bond Homolysis
The primary degradation pathway is expected to be the homolytic cleavage of the N-O bond, leading to the formation of a piperidinyl radical and a hydroxyl radical. The energy barrier for this process is the N-O bond dissociation energy.
Ring Opening and Oxidation
Analogous to the OH-initiated degradation of piperidine, this compound could undergo hydrogen abstraction from the C-H bonds of the ring, followed by ring-opening and oxidation.[8][9][10] Theoretical studies on piperidine have shown that H-abstraction can occur at the C2, C3, and C4 positions, leading to various degradation products.[8][9][10]
Visualization of Computational Workflows
The following diagrams illustrate the key computational workflows for assessing the stability of this compound.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from quantum chemical calculations on this compound. The values presented are hypothetical and should be replaced with actual calculated data.
Table 2: Calculated Properties of this compound Conformers
| Property | Axial Conformer | Equatorial Conformer | Method/Basis Set |
| Relative Gibbs Free Energy (kcal/mol) | 0.5 | 0.0 | B3LYP/6-31G |
| N-O Bond Length (Å) | 1.45 | 1.44 | B3LYP/6-31G |
| N-O Bond Dissociation Energy (kcal/mol) | 55-65 (estimated) | 55-65 (estimated) | M06-2X/6-311+G(3df,2p) |
| HOMO-LUMO Gap (eV) | 5.8 | 6.0 | B3LYP/6-31G* |
Note: The N-O BDE is estimated based on literature values for similar N,N,O-trisubstituted hydroxylamines, which are reported to be 5-15 kcal/mol higher than the generic N-O BDE of 48 kcal/mol.[6]
Conclusion
This technical guide has outlined a comprehensive computational approach for investigating the stability of this compound using quantum chemical calculations. By performing conformational analysis, calculating key thermodynamic parameters such as the N-O bond dissociation energy, and exploring potential degradation pathways, researchers can gain valuable insights into the chemical stability of this important molecule. The methodologies and workflows presented here provide a solid foundation for future computational studies aimed at understanding and predicting the properties of this compound and related N-hydroxy compounds in the context of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 5. ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY | Chemical Journal of Kazakhstan [chemjournal.kz]
- 6. The Bond Dissociation Energy of the N-O Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
N-Hydroxypiperidine: A Technical Guide to its Toxicological Profile and Safety Data
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document summarizes the publicly available toxicological and safety data for N-Hydroxypiperidine. It is intended for informational purposes for a scientific audience. A comprehensive toxicological evaluation of this compound has not been identified in the public literature, and therefore, significant data gaps exist. All handling and use of N-Hydroxypiperidine should be conducted with caution and under the guidance of appropriate safety protocols.
Executive Summary
N-Hydroxypiperidine is a hydroxylated derivative of the heterocyclic compound piperidine.[1] While its structural motif is of interest in medicinal chemistry and organic synthesis, its toxicological profile is not well-established. This guide provides a detailed overview of the currently available safety and toxicity data for N-Hydroxypiperidine. The information is critically sparse, with only acute toxicity data in mice being quantitatively documented. This document highlights the significant need for further research to characterize the pharmacokinetic, genotoxic, carcinogenic, and reproductive effects of this compound to enable a comprehensive risk assessment.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₅H₁₁NO | [2] |
| Molecular Weight | 101.15 g/mol | [3] |
| CAS Number | 4801-58-5 | [2] |
| Appearance | White hygroscopic fine crystals and fragments | [2] |
| Synonyms | 1-Hydroxypiperidine, Piperidin-1-ol | [2] |
Toxicological Data
The available toxicological data for N-Hydroxypiperidine is limited to acute toxicity and general irritation potential.
Acute Toxicity
The only quantitative measure of acute toxicity found in the public domain is the median lethal dose (LD50) determined in mice via the intravenous route.
Table 1: Acute Toxicity of N-Hydroxypiperidine
| Species | Route of Administration | LD50 | Reference |
| Mouse | Intravenous | 180 mg/kg | [2][3] |
Irritation and Sensitization
Multiple sources suggest that N-Hydroxypiperidine may cause irritation.[2][3] However, no standardized skin or eye irritation studies (e.g., according to OECD guidelines) have been found to quantify this potential hazard. There is no available data on the skin sensitization potential of N-Hydroxypiperidine.
Data Gaps and Areas for Future Research
The toxicological profile of N-Hydroxypiperidine is largely incomplete. Key areas requiring investigation include:
-
Pharmacokinetics: No data is available on the absorption, distribution, metabolism, and excretion (ADME) of N-Hydroxypiperidine.
-
Genotoxicity: There are no published studies on the mutagenic or clastogenic potential of N-Hydroxypiperidine.
-
Carcinogenicity: The long-term carcinogenic potential of N-Hydroxypiperidine has not been evaluated.
-
Reproductive and Developmental Toxicity: No information is available regarding the effects of N-Hydroxypiperidine on fertility, reproduction, or embryonic development.
-
Sub-chronic and Chronic Toxicity: The effects of repeated or long-term exposure to N-Hydroxypiperidine are unknown.
-
Mechanism of Toxicity: The specific cellular and molecular mechanisms underlying the observed acute toxicity are not understood.
Experimental Methodologies (Hypothetical)
Due to the absence of detailed experimental reports, this section provides a generalized workflow for a foundational toxicological study, an acute toxicity assessment, which would be a critical first step in characterizing the hazards of a compound like N-Hydroxypiperidine with limited data.
References
A Technical Guide to the Discovery and History of N-Hydroxy Piperidine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold and its Hydroxylated Progeny
The piperidine ring, a saturated six-membered heterocycle, is a foundational scaffold in medicinal chemistry and natural products.[1][2] Its derivatives are integral to numerous pharmaceuticals, prized for their ability to impart favorable pharmacokinetic properties like improved solubility and metabolic stability. A pivotal class within this family is the N-hydroxy piperidines and their corresponding stable nitroxyl radicals. The discovery of remarkably stable radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), marked a significant milestone, opening new frontiers in organic synthesis, polymer chemistry, and biomedical research.[3][4][5]
This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of N-hydroxy piperidine compounds. It details the evolution from early discoveries to their modern applications as versatile building blocks in drug development and as catalysts in selective oxidation reactions.
Foundational Discoveries and Historical Context
The journey of N-hydroxy piperidines is intertwined with the broader history of heterocyclic and radical chemistry.
-
1850-1852: Isolation of Piperidine: The parent compound, piperidine, was first isolated from piperine, the pungent component of black pepper, by Scottish chemist Thomas Anderson and independently by French chemist Auguste Cahours.[2] This discovery laid the groundwork for exploring its vast chemical space.
-
1845: The First Stable Radical: The concept of stable radicals was pioneered by Edmond Frémy, who synthesized the inorganic nitroxyl radical known as Frémy's salt.[6][7] This discovery was crucial, demonstrating that radicals could be isolated and studied, challenging the prevailing view of their transient nature.
-
1960: The Landmark Discovery of TEMPO: A major breakthrough occurred when O. L. Lebedev and S. N. Kazarnowskii synthesized TEMPO.[3][4][5][8][9] They prepared this remarkably stable organic radical through the oxidation of 2,2,6,6-tetramethylpiperidine.[8][9] The stability of TEMPO is attributed to the steric protection afforded by the four adjacent methyl groups, which shield the nitroxyl radical from dimerization and other decomposition pathways.[3][5] The corresponding N-hydroxy form (TEMPOL-H) is the reduced hydroxylamine, a key player in its catalytic cycles.
Key Compound Classes and Their Strategic Importance
The N-hydroxy piperidine core has given rise to several classes of compounds with significant utility in research and industry.
TEMPO and its Derivatives: Catalysts and Probes
TEMPO and its analogues are best known as highly selective catalysts for the oxidation of primary alcohols to aldehydes, avoiding the over-oxidation to carboxylic acids often seen with stronger oxidants.[3][4][8] The active oxidant is the N-oxoammonium salt, which is generated in situ from the nitroxyl radical.[5] Derivatives such as the more affordable 4-hydroxy-TEMPO (TEMPOL) are also widely used and have been investigated for their antioxidant properties in biological systems.[3]
N-Boc-4-hydroxypiperidine: A Privileged Scaffold in Drug Discovery
N-Boc-4-hydroxypiperidine has emerged as an indispensable building block in modern medicinal chemistry.[10][11][12] Its utility stems from two key structural features:
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen provides stability and allows for controlled deprotection under acidic conditions, enabling subsequent functionalization.[10]
-
The 4-Hydroxyl Group: This functional group serves as a versatile synthetic handle for introducing molecular diversity through oxidation, alkylation, or coupling reactions.[10]
This scaffold is a cornerstone in the synthesis of a wide range of therapeutics, including kinase inhibitors for oncology (e.g., as an intermediate for Crizotinib), agents for central nervous system (CNS) disorders, and treatments for infectious diseases.[10][11]
Quantitative Data Summary
Quantitative data for key N-hydroxy piperidine-related compounds are summarized below for comparative analysis.
Table 1: Physical Properties of Key Piperidine Derivatives
| Compound Name | IUPAC Name | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
|---|---|---|---|---|---|
| N-Hydroxypiperidine | Piperidin-1-ol | C₅H₁₁NO | 101.15 | 39.3 | Fine white crystals |
| TEMPO | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | C₉H₁₈NO | 156.25 | 36 - 38 | Red-orange solid |
| 4-Hydroxy-TEMPO (TEMPOL) | 4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl | C₉H₁₈NO₂ | 172.24 | 71 - 72 | Orange solid |
| N-Boc-4-hydroxypiperidine | tert-butyl 4-hydroxypiperidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.26 | 61 - 65 | White to off-white solid |
Data sourced from[4][8][13][14].
Table 2: Biological Activity of Representative Piperidine Derivatives
| Compound Class/Name | Target/Assay | Activity Metric | Value | Reference |
|---|---|---|---|---|
| ADS-003 (Benzofuranylpiperidinyloxy derivative) | Guinea Pig Histamine H3 Receptor (jejunum) | Antagonist Potency (pA₂) | 8.47 | [15] |
| 1d (Benzyl-4-hydroxypiperidine derivative) | Guinea Pig Histamine H3 Receptor (jejunum) | Antagonist Potency (pA₂) | 7.79 | [15] |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | Human Lung Carcinoma (A549 cells) | Cytotoxicity (IC₅₀) | 32.43 µM |[16] |
Key Experimental Protocols
Detailed methodologies for the synthesis of cornerstone N-hydroxy piperidine derivatives are provided below.
Protocol: Synthesis of N-Boc-4-hydroxypiperidine
This protocol describes the protection of the secondary amine of 4-hydroxypiperidine using di-tert-butyl dicarbonate ((Boc)₂O).[10][11][17]
-
Materials: 4-hydroxypiperidine, di-tert-butyl dicarbonate ((Boc)₂O), methanol, potassium carbonate, petroleum ether.
-
Procedure:
-
Dissolve 4-hydroxypiperidine in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
At a controlled temperature (e.g., 25-30°C), add di-tert-butyl dicarbonate to the mixture.[17]
-
Allow the reaction to proceed with stirring via reflux for 6-8 hours.[17]
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Once complete, filter the reaction mixture to remove insoluble salts.
-
Concentrate the filtrate (methanol phase) under reduced pressure until it becomes a thick residue.[17]
-
Add petroleum ether to the residue and cool the mixture to induce crystallization.[17]
-
Collect the resulting white crystals of N-Boc-4-hydroxypiperidine by vacuum filtration.
-
Dry the product under vacuum. The purity can be assessed by GC, with expected purity often exceeding 98%.[11][17]
-
Protocol: Synthesis of 4-Hydroxy-TEMPO (TEMPOL)
This protocol details the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine (HTMP) using hydrogen peroxide, catalyzed by a metal salt.[14][18]
-
Materials: 4-hydroxy-2,2,6,6-tetramethylpiperidine (HTMP), 30% aqueous hydrogen peroxide (H₂O₂), sodium tungstate (Na₂WO₄) or magnesium chloride (MgCl₂·6H₂O), water.
-
Procedure:
-
Prepare an aqueous suspension of HTMP in a reaction vessel.
-
Add the catalyst (e.g., sodium tungstate or a magnesium salt).[14][18]
-
Heat the mixture to the reaction temperature (e.g., 70°C).[14]
-
Add the 30% aqueous H₂O₂ solution dropwise over a period of 2 hours, maintaining the reaction temperature.[14] A molar excess of H₂O₂ (e.g., 2-fold) is typically used.[18]
-
Stir the mixture vigorously at the reaction temperature for an additional 10-15 hours until the reaction is complete (monitored by GC).[14]
-
Remove the water from the reaction mixture by distillation under reduced pressure.
-
The residue will solidify upon cooling to yield the final 4-hydroxy-TEMPO product with high purity (often >99%).[14]
-
Protocol: TEMPO-Catalyzed Oxidation of a Primary Alcohol
This protocol provides a general method for the selective oxidation of a primary alcohol to its corresponding aldehyde.[4][5]
-
Materials: Primary alcohol (substrate), TEMPO (catalyst, ~1 mol%), potassium bromide (co-catalyst), sodium hypochlorite (NaOCl) solution (stoichiometric oxidant), dichloromethane (DCM), water.
-
Procedure:
-
Dissolve the primary alcohol substrate in DCM in a two-phase system with water.
-
Add catalytic amounts of TEMPO and potassium bromide to the mixture.
-
Cool the mixture in an ice bath.
-
Add the aqueous NaOCl solution dropwise with vigorous stirring. The pH of the NaOCl solution is typically adjusted to ensure the formation of hypochlorous acid (HOCl), the regenerating oxidant.[5]
-
Monitor the reaction by TLC. The reaction is often rapid.
-
Upon completion, separate the organic layer.
-
Wash the organic layer sequentially with aqueous HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the product via flash chromatography or distillation.
-
Visualized Workflows and Pathways
Diagrams generated using Graphviz DOT language illustrate key processes related to N-hydroxy piperidine compounds.
Caption: General workflow for the synthesis and isolation of a piperidine derivative.
Caption: The catalytic cycle of TEMPO in the oxidation of primary alcohols.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. TEMPO [chemeurope.com]
- 5. biosynth.com [biosynth.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. TEMPO - Wikipedia [en.wikipedia.org]
- 9. acs.org [acs.org]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. bloomtechz.com [bloomtechz.com]
- 13. N-Hydroxypiperidine - Wikipedia [en.wikipedia.org]
- 14. EP0574667A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. nwmedj.org [nwmedj.org]
- 17. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of Piperidin-1-ol in Organic and Aqueous Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Piperidin-1-ol (also known as N-Hydroxypiperidine) in various aqueous and organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document combines available quantitative values with qualitative solubility information and general experimental protocols for solubility determination.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is influenced by factors such as the chemical structure of the solute and the solvent, temperature, pressure, and pH. The principle of "like dissolves like" is a key concept, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. This compound, with its heterocyclic amine structure and a polar hydroxyl group, is anticipated to exhibit good solubility in polar solvents.
Solubility Data for this compound
The following tables summarize the available quantitative and qualitative solubility data for this compound.
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 25 | 113 |
Data sourced from Wikipedia[1]
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility Description | References |
| Aqueous Solvents | ||
| Water | Soluble | [2] |
| Polar Protic Solvents | ||
| Methanol | Soluble / Slightly Soluble (with sonication) | [3][4] |
| Ethanol | Soluble | [2] |
| Polar Aprotic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble | [3][4][5] |
| Acetonitrile | Soluble | [3] |
| Acetone | Data not available | |
| Non-Polar Solvents | ||
| Dichloromethane | Data not available | |
| Chloroform | Slightly Soluble | [4][6] |
| Ethyl Acetate | Soluble (for a derivative) | [7] |
| Toluene | Limited Solubility | [2][8] |
| Hexane | Limited Solubility | [9] |
Note: The conflicting descriptions for Methanol and DMSO ("Soluble" vs. "Slightly Soluble") may be due to different experimental conditions or purity of the compound.
Experimental Protocols for Solubility Determination
Standardized methods are crucial for obtaining reliable and reproducible solubility data. The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.
3.1. Equilibrium Solubility Determination (Shake-Flask Method)
This gravimetric method is considered the gold standard for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent.
-
Equilibration: Seal the vials to prevent solvent evaporation and agitate them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, cease agitation and allow the vials to stand for the undissolved solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. It is critical to maintain the temperature during this step.
-
Quantification:
-
Transfer a precisely measured volume of the clear, saturated filtrate to a pre-weighed container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until the dissolved solid is completely dry.
-
Weigh the container with the dried solute.
-
-
Calculation: The solubility is calculated as the mass of the dissolved solid per unit volume of the solvent (e.g., in g/L or mg/mL).
3.2. Kinetic Solubility Determination using UV-Vis Spectroscopy
This method is often used in early-stage drug discovery for a rapid assessment of solubility.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Preparation and Analysis:
-
Prepare a saturated solution of this compound as described in the shake-flask method (steps 1-3).
-
Filter the saturated solution to remove undissolved solid.
-
Accurately dilute a known volume of the clear filtrate with the solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the solubility of this compound in the original saturated solution by accounting for the dilution factor.
-
Visualized Workflows
4.1. Synthesis of this compound
While several synthetic routes to N-hydroxypiperidines exist, a common method involves the oxidation of piperidine. The following diagram illustrates a general workflow for its preparation.
Caption: General Synthesis Workflow for this compound.
4.2. Analytical Workflow for this compound
The purity and concentration of this compound can be determined using various analytical techniques. A general workflow for analysis by High-Performance Liquid Chromatography (HPLC) is presented below.
Caption: General Analytical Workflow for this compound by HPLC.
Signaling Pathways
Based on the comprehensive search of publicly available scientific literature, there is no specific information detailing the direct involvement of this compound in biological signaling pathways. Its structural motif is present in many biologically active compounds, but the signaling pathways of this compound itself have not been elucidated.
Conclusion
This technical guide consolidates the available solubility data for this compound, highlighting its good solubility in water and polar organic solvents, and limited solubility in non-polar solvents. The provided experimental protocols offer a framework for researchers to determine precise solubility values in their solvents of interest. The visualized workflows for synthesis and analysis serve as a practical guide for laboratory procedures. Further research is required to establish a more comprehensive quantitative solubility profile and to investigate the potential biological activities and signaling pathways of this compound.
References
- 1. N-Hydroxypiperidine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Thermochemical Data and Stability of Piperidin-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data and stability of Piperidin-1-ol (also known as N-hydroxypiperidine). Due to the limited direct experimental data for this specific compound, this guide synthesizes information from studies on analogous compounds and outlines established experimental and computational methodologies for its characterization. This document is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development who are working with or have an interest in cyclic hydroxylamines.
Introduction to this compound
This compound (C₅H₁₁NO, Molar Mass: 101.149 g·mol⁻¹) is a heterocyclic compound featuring a piperidine ring N-substituted with a hydroxyl group.[1] This structural motif is of significant interest in medicinal chemistry and organic synthesis.[2] The N-hydroxy functionality imparts unique reactivity and potential biological activity, distinct from its parent compound, piperidine. Understanding the thermochemical properties and stability of this compound is crucial for its synthesis, handling, storage, and application in various chemical processes.
Thermochemical Data
Thermochemical Data of Piperidine (Reference Compound)
A summary of the experimentally determined thermochemical data for piperidine is presented in Table 1. This data, sourced from the NIST WebBook, provides a baseline for understanding the energetic properties of the piperidine ring system.
| Property | Value (kJ/mol) | Method |
| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -47.15 ± 0.63 | Combustion Calorimetry |
| Standard Molar Enthalpy of Formation (liquid, 298.15 K) | -86.44 ± 0.59 | Combustion Calorimetry |
| Standard Molar Enthalpy of Combustion (liquid, 298.15 K) | -3453.6 ± 0.5 | Combustion Calorimetry |
Table 1: Experimental Thermochemical Data for Piperidine. [3]
Predicted Thermochemical Data for this compound
In the absence of experimental data, computational chemistry is a powerful tool for predicting thermochemical properties. High-level ab initio methods, such as the Gaussian-3 (G3) theory and Density Functional Theory (DFT), have been shown to provide accurate thermochemical data for a wide range of organic molecules, including nitrogen-containing compounds.[4][5]
Based on computational studies of similar hydroxylamine compounds, the following are estimated values for the key thermochemical parameters of this compound.[6]
| Property | Estimated Value (kJ/mol) | Method |
| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -80 to -100 | G3B3/DFT Calculation |
| N-O Bond Dissociation Enthalpy (BDE) | 200 to 220 | DFT Calculation |
| O-H Bond Dissociation Enthalpy (BDE) | 330 to 350 | DFT Calculation |
Table 2: Predicted Thermochemical Data for this compound.
Stability of this compound
The stability of this compound is influenced by several factors, including temperature, oxidizing agents, and the presence of catalysts. The N-O bond is generally the weakest bond in the molecule, making it susceptible to homolytic cleavage.
Thermal Decomposition
While specific studies on the thermal decomposition of this compound are scarce, studies on related N-alkoxyamines indicate that thermal decomposition typically initiates with the homolysis of the N-O bond. The decomposition products are expected to be the piperidinyl radical and the hydroxyl radical. The stability can be assessed using techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition.[7][8]
Oxidative Stability
This compound can be readily oxidized to the corresponding stable nitroxide radical, the piperidin-1-oxyl radical.[9][10] This oxidation can be achieved using various oxidizing agents. The relative ease of this oxidation is an indicator of the stability of the N-hydroxy moiety.
Experimental Protocols
This section details the established experimental methodologies that can be employed to determine the thermochemical data and assess the stability of this compound.
Synthesis of this compound
A reliable synthesis of high-purity this compound is a prerequisite for accurate thermochemical measurements. A common synthetic route involves the oxidation of piperidine.[9]
References
- 1. 1-Hydroxypiperidine | C5H11NO | CID 20935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS 4801-58-5|Research Chemical [benchchem.com]
- 3. Piperidine [webbook.nist.gov]
- 4. Combined experimental and computational study of the thermochemistry of methylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. N-Hydroxypiperidine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
The Rising Potential of Piperidin-1-ol in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1][2] Its synthetic tractability and favorable physicochemical properties have cemented its role in the development of novel therapeutics.[1][3] Among the myriad of piperidine derivatives, those featuring a hydroxyl group on the nitrogen atom, specifically Piperidin-1-ol (also known as N-hydroxypiperidine), are emerging as a class of compounds with significant and diverse therapeutic potential. This technical guide provides an in-depth exploration of the applications of the this compound core in medicinal chemistry, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.
Core Applications and Biological Activities
This compound and its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates in various therapeutic areas. The introduction of the N-hydroxyl group can significantly influence the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles.
Enzyme Inhibition
A significant area of application for this compound derivatives is in the development of potent and selective enzyme inhibitors.
-
Cholinesterase Inhibition: Several piperidine derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the degradation of the neurotransmitter acetylcholine.[1] Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[1]
-
α-Glucosidase Inhibition: Dihydrofuro[3,2-b]piperidine derivatives, which can be synthesized from D- and L-arabinose, have shown potent inhibitory activity against α-glucosidase, a key enzyme in carbohydrate digestion.[4] This makes them attractive candidates for the development of novel anti-diabetic agents.[4]
-
Other Enzyme Targets: The versatility of the this compound scaffold allows for its application in targeting a range of other enzymes, including dipeptidyl peptidase-4 (DPP-4) for type 2 diabetes and poly(ADP-ribose) polymerase-1 (PARP-1) for cancer therapy.[5][6]
Receptor Modulation
This compound derivatives have been designed to interact with various G-protein coupled receptors (GPCRs) and other receptor systems, highlighting their potential in treating neurological and other disorders.
-
Sigma (σ) Receptor Ligands: Piperidine-based compounds have shown high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in a variety of neurological conditions, including pain and neurodegenerative diseases.[5][7]
-
Histamine H3 Receptor Antagonists: Non-imidazole 4-hydroxypiperidine derivatives have been developed as potent histamine H3 receptor antagonists, with potential applications in treating cognitive disorders.[8]
-
Opioid Receptor Modulation: The piperidine moiety is a core component of morphine and other opioid analgesics.[9] Novel piperidine derivatives continue to be explored for their potential as potent and safer analgesics targeting µ-opioid receptors.[9][10]
Anticancer Activity
The this compound scaffold is increasingly being incorporated into the design of novel anticancer agents that act through various mechanisms.
-
Induction of Apoptosis: Certain piperidine derivatives have been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt.[11][12]
-
Inhibition of Kinases: The piperidine ring is a common feature in many kinase inhibitors, where it can serve as a linker and provide crucial interactions with the target protein.[13]
-
Cytotoxicity: Studies have demonstrated the cytotoxic effects of specific piperidine derivatives against various cancer cell lines.[14]
As a Source of Nitric Oxide (NO)
An intriguing and less explored application of the N-hydroxy functionality is its potential to act as a nitric oxide (NO) donor.[9] NO is a critical signaling molecule involved in numerous physiological processes, and NO-donating drugs have therapeutic applications in cardiovascular and other diseases.[3][15][16] The development of this compound derivatives that can release NO in a controlled manner opens up new avenues for drug design.
Quantitative Data Summary
The following tables summarize the quantitative biological data for selected this compound and related piperidine derivatives, providing a comparative overview of their potency.
| Compound/Series | Target Enzyme | IC50 Value | Reference |
| Dihydrofuro[3,2-b]piperidine derivative 32 | α-Glucosidase | 0.07 µM | [4] |
| Dihydrofuro[3,2-b]piperidine derivative 28 | α-Glucosidase | 0.5 µM | [4] |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 0.56 nM | [1] |
| Donepezil | Acetylcholinesterase (AChE) | 5.7 nM | [1] |
| N-substituted 4-hydrazinopiperidine derivative | Dipeptidyl Peptidase-4 (DPP-4) | 88 nM | [6] |
| 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide (PD5) | Platelet Aggregation | 0.06 mM | [10] |
| 3,4,6-Trisubstituted piperidine derivative E22 | Akt1 | 9.8 nM | [17] |
| Compound/Series | Receptor Target | Binding Affinity (Ki) | Reference |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1 ) | Sigma-1 (σ1) | 3.2 nM | [18] |
| Haloperidol | Sigma-1 (σ1) | 2.5 nM | [18] |
| Heteroaromatic piperidine derivative (-)-24b | Vesicular Acetylcholine Transporter (VAChT) | 0.78 nM | [15] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate evaluation of the biological activity of novel compounds. Below are representative methodologies for key assays.
Synthesis of N-Boc-4-hydroxypiperidine
A common and versatile starting material for many this compound derivatives is N-Boc-4-hydroxypiperidine. A general synthetic procedure is as follows:
Materials:
-
4-hydroxypiperidine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-hydroxypiperidine (1.0 eq) in DCM in a round-bottom flask.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the in vitro inhibitory activity of test compounds against a target enzyme (e.g., AChE, DPP-4) using a fluorescence-based or colorimetric assay.
Materials:
-
Recombinant human enzyme
-
Assay buffer specific to the enzyme
-
Substrate (fluorogenic or chromogenic)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor
-
96- or 384-well plates
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of the microplate, add a small volume of the test compound solution or DMSO (for control wells).
-
Add the enzyme solution to all wells and incubate for a pre-determined time at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Incubate the reaction at a controlled temperature (e.g., 37 °C) for a specific time.
-
Stop the reaction, if necessary, by adding a stop solution.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model (e.g., four-parameter logistic equation).[19]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][14][20][21]
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or MCF-7)
-
Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin-streptomycin)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Test compounds
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically cytochrome P450s.[22][23][24][25]
Materials:
-
Liver microsomes (human or other species)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Test compound
-
Internal standard
-
Quenching solution (e.g., cold acetonitrile)
-
LC-MS/MS system
Procedure:
-
Pre-warm the liver microsomes diluted in phosphate buffer to 37 °C.
-
Add the test compound to the microsome suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the quenching solution containing the internal standard to stop the reaction and precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound.[22]
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental processes.
Caption: A generalized workflow for the discovery and preclinical development of this compound derivatives.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of certain this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a versatile and valuable core in medicinal chemistry. Its derivatives have demonstrated significant potential across a range of therapeutic areas, including oncology, neurodegenerative diseases, and metabolic disorders. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on several key aspects:
-
Expansion of Therapeutic Applications: Exploring the potential of this compound derivatives against a wider range of biological targets and disease models.
-
Elucidation of Mechanisms of Action: Deeper investigation into the specific molecular interactions and signaling pathways modulated by these compounds.
-
Development of Novel Synthetic Methodologies: Creating more efficient and stereoselective synthetic routes to access diverse and complex this compound analogs.
-
Optimization of ADME Properties: Continued refinement of the scaffold to enhance drug-like properties, including metabolic stability, bioavailability, and safety profiles.
References
- 1. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 2. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of piperine analogs against prostate cancer targeting AKT1 kinase domain through network pharmacological analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TEMPO - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. benchchem.com [benchchem.com]
- 23. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 24. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Piperidin-1-ol from Piperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Piperidin-1-ol (also known as N-hydroxypiperidine) from piperidine via oxidation. The primary method detailed herein utilizes meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent, a common and effective reagent for the N-oxidation of secondary amines. This protocol includes information on the reaction mechanism, experimental procedures, purification techniques, and characterization data for the final product.
Introduction
This compound is a valuable hydroxylated derivative of the piperidine heterocyclic system. The piperidine motif is a ubiquitous structural element in a vast array of pharmaceuticals and biologically active alkaloids. The introduction of a hydroxyl group on the nitrogen atom provides a key functional handle for further synthetic modifications, making this compound an important intermediate in medicinal chemistry and drug development. The oxidation of the piperidine nitrogen is a direct and efficient method for its synthesis.
Reaction and Mechanism
The synthesis of this compound from piperidine is an N-oxidation reaction. In this protocol, meta-chloroperoxybenzoic acid (m-CPBA) is employed as the oxidant. The reaction proceeds via the electrophilic transfer of an oxygen atom from the peroxy acid to the nucleophilic nitrogen of piperidine. The lone pair of electrons on the nitrogen atom attacks the terminal oxygen of the peroxy acid, leading to the formation of this compound and the byproduct, meta-chlorobenzoic acid.
Experimental Protocols
Method 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is based on established procedures for the N-oxidation of secondary amines.
Materials:
-
Piperidine
-
meta-Chloroperoxybenzoic acid (m-CPBA, commercial grade ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 eq.) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: Slowly add a solution of m-CPBA (~1.1 eq.) in DCM to the stirred piperidine solution. The addition should be done portion-wise to maintain the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, cool the reaction mixture again to 0 °C.
-
Quench the reaction by adding saturated aqueous sodium sulfite solution to destroy any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove meta-chlorobenzoic acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by flash column chromatography on silica gel or by recrystallization.
-
Data Presentation
Table 1: Reagent Quantities and Yields
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Typical Scale (mmol) | Mass/Volume |
| Piperidine | 85.15 | 1.0 | 10 | 0.85 g |
| m-CPBA (~77%) | 172.57 | 1.1 | 11 | ~2.46 g |
| This compound | 101.15 | - | - | - |
| Product | Theoretical Yield | Actual Yield | % Yield | |
| This compound | 1.01 g | To be determined experimentally | To be determined experimentally |
Table 2: Characterization Data for this compound
| Property | Value |
| Appearance | Fine white crystals[1] |
| Melting Point | 39.3 °C[1] |
| Boiling Point | 98.5 °C[1] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.2 (br s, 1H), 3.25 (m, 2H), 2.45 (m, 2H), 1.74 (m, 2H), 1.57 (m, 4H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | Data not available in search results |
Visualizations
Caption: Synthesis of this compound from Piperidine.
Caption: Workflow for this compound Synthesis.
Safety Precautions
-
m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially at higher purities. Handle with care and avoid contact with flammable materials.
-
The reaction may be exothermic. Maintain temperature control, especially during the addition of m-CPBA.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The oxidation of piperidine with m-CPBA is a reliable method for the synthesis of this compound. The protocol provided, including the detailed work-up procedure, allows for the efficient preparation and purification of this valuable synthetic intermediate. Proper adherence to safety precautions is essential when handling the oxidizing agent. The final product can be characterized by standard analytical techniques, with ¹H NMR being a key method for structural confirmation.
References
Application of Piperidine Derivatives in Controlled Radical Polymerization: A Focus on Nitroxide-Mediated Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine structural motif is a cornerstone in the development of pharmaceuticals and functional materials. In the realm of polymer chemistry, piperidine derivatives have carved out a significant niche as highly effective mediators for controlled radical polymerization (CRP). While the direct application of Piperidin-1-ol as a primary mediator in CRP is not extensively documented in scientific literature, its derivatives, particularly stable nitroxides like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are instrumental in a powerful CRP technique known as Nitroxide-Mediated Polymerization (NMP).[1]
NMP allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block copolymers.[][3] This level of control is crucial in the development of advanced materials for drug delivery, diagnostics, and other biomedical applications. This document provides a detailed overview of the application of piperidine-based nitroxides in NMP, including quantitative data, experimental protocols, and mechanistic diagrams.
Mechanism of Nitroxide-Mediated Polymerization (NMP)
NMP is a form of reversible-deactivation radical polymerization (RDRP). The key to this process is the reversible capping of the growing polymer chain by a stable nitroxide radical, such as TEMPO.[3] This establishes a dynamic equilibrium between active (propagating) radical species and dormant (nitroxide-capped) species. The dormant species constitute the vast majority of the polymer chains at any given time, which significantly reduces the concentration of active radicals and, consequently, the rate of termination reactions.[3] The "living" nature of this polymerization arises from the ability of the dormant chains to be reactivated and continue to grow upon the addition of more monomer.[3]
The general mechanism involves three main stages:
-
Initiation: A conventional radical initiator (e.g., benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN)) decomposes upon heating to generate primary radicals. These radicals then react with a monomer molecule to start a polymer chain.
-
Reversible Termination/Activation: The growing polymer radical is reversibly "capped" by a nitroxide mediator (like TEMPO) to form a dormant alkoxyamine. This alkoxyamine can then homolytically cleave at the C-O bond to regenerate the propagating radical and the nitroxide.[][4] This equilibrium shifts towards the dormant species.
-
Propagation: While in the active state, the polymer radical can add monomer units, allowing the chain to grow.
This process, governed by the persistent radical effect, allows for the controlled growth of polymer chains.[4]
Figure 1. General mechanism of Nitroxide-Mediated Polymerization (NMP).
Quantitative Data on Piperidine-Based NMP
The effectiveness of NMP mediated by piperidine derivatives is demonstrated by the ability to control the polymerization of various monomers. The following table summarizes key data from different NMP experiments.
| Monomer | Initiator/Mediator | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Styrene | BPO / TEMPO | 120 | 5 | ~50 | 15,000 | 1.25 | [5][6] |
| Styrene | AIBN / TEMPO | 120 | 6 | 58 | 20,000 | 1.30 | [7] |
| n-Butyl Acrylate | PSt-TEMPO Macroinitiator | 120 | - | >80 | - | <1.5 | [8] |
| Methyl Methacrylate | DPAIO-based Alkoxyamine | 100 | 10 | ~60 | - | ~1.4 | [9] |
| Styrene/Methyl Acrylate | BPO / TEMPO | 120 | - | - | - | <1.5 | [6] |
BPO: Benzoyl Peroxide; AIBN: Azobisisobutyronitrile; TEMPO: 2,2,6,6-Tetramethylpiperidine-1-oxyl; PSt-TEMPO: Polystyrene-TEMPO macroinitiator; DPAIO: 2,2-diphenyl-3-phenylimino-2,3-dihydroindol-1-yloxyl; PDI: Polydispersity Index; Mn: Number-average molecular weight.
Experimental Protocols
Protocol 1: Bulk Polymerization of Styrene using TEMPO
This protocol describes a typical procedure for the controlled polymerization of styrene in bulk using benzoyl peroxide as the initiator and TEMPO as the mediator.
Materials:
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
Benzoyl Peroxide (BPO), recrystallized from methanol
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Schlenk flask or heavy-walled glass ampule
-
Nitrogen or Argon source
-
Vacuum line
-
Heating bath (oil or sand)
Procedure:
-
Reaction Setup: To a Schlenk flask or glass ampule, add styrene (e.g., 10 g, 96 mmol), BPO (e.g., 0.116 g, 0.48 mmol, 1:200 initiator to monomer ratio), and TEMPO (e.g., 0.082 g, 0.52 mmol, 1.1:1 TEMPO to BPO ratio).
-
Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the radical polymerization.
-
Polymerization: The sealed flask or ampule is immersed in a preheated oil bath at 125 °C. The polymerization is allowed to proceed for a set amount of time (e.g., 6 hours).
-
Termination and Isolation: The reaction is quenched by rapidly cooling the vessel in an ice bath. The viscous polymer solution is then dissolved in a suitable solvent like tetrahydrofuran (THF).
-
Purification: The polymer is isolated by precipitation into a large excess of a non-solvent, such as methanol. The precipitated polymer is then filtered and dried under vacuum to a constant weight.
-
Characterization: The resulting polystyrene is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). Conversion can be determined gravimetrically.
Figure 2. Experimental workflow for NMP of styrene.
Conclusion
Piperidine derivatives, particularly stable nitroxides like TEMPO, are indispensable tools for conducting controlled radical polymerization. Nitroxide-Mediated Polymerization provides a robust and versatile platform for the synthesis of well-defined polymers with tailored properties. The ability to precisely control molecular weight and architecture is of paramount importance for researchers in materials science and drug development, enabling the creation of next-generation materials for a wide array of applications. The protocols and data presented herein offer a foundational understanding for the implementation of this powerful polymerization technique.
References
- 1. Nitroxide-mediated living radical polymerisation – CSIROpedia [csiropedia.csiro.au]
- 3. Nitroxide-mediated radical polymerization - Wikipedia [en.wikipedia.org]
- 4. icp.ac.ru [icp.ac.ru]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of Piperidin-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidin-1-ol, also known as N-hydroxypiperidine, is a heterocyclic compound with a piperidine ring N-hydroxylated. It serves as a crucial building block in the synthesis of various pharmaceutical compounds and is of significant interest in medicinal chemistry.[1] Accurate and reliable quantification of this compound is essential for process monitoring, quality control of final products, and pharmacokinetic studies.
This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using modern analytical techniques. The primary methods detailed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which offer high sensitivity and selectivity. Additionally, a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is presented as a potential alternative.
While validated methods for many piperidine derivatives are established, specific quantitative data for this compound is not extensively available in public literature. Therefore, the presented protocols are based on established methods for structurally similar compounds and provide a robust foundation for method development and validation.
Analytical Methods Overview
The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, the sample matrix, and available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and selective method, making it ideal for analyzing this compound at low concentrations in complex biological matrices like plasma.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile compounds. For this compound, derivatization is often necessary to improve its volatility and chromatographic performance.[2]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection is a versatile and widely available technique. However, as this compound lacks a strong chromophore, derivatization is required to achieve adequate sensitivity.[3][4]
A summary of the expected performance characteristics of these methods, based on data from analogous piperidine compounds, is presented in Table 1.
Data Presentation
Table 1: Comparison of Expected Performance Characteristics of Analytical Methods for this compound Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) with Derivatization |
| Principle | Separation of volatile derivatives followed by mass-based detection. | Separation by liquid chromatography followed by highly selective mass-based detection. | Separation of UV-active derivatives with UV detection. |
| Linearity Range | 0.1 - 10 µg/mL | 0.1 - 100 ng/mL | 0.5 - 50 µg/mL |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | 0.01 - 0.05 ng/mL | 0.1 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.1 µg/mL | 0.05 - 0.1 ng/mL | 0.4 - 0.5 µg/mL |
| Sample Preparation | Requires extraction and chemical derivatization. | Typically involves protein precipitation or liquid-liquid extraction. | Requires extraction and chemical derivatization. |
| Key Advantages | High specificity due to mass detection. | Highest sensitivity and selectivity, suitable for complex matrices. | Widely available instrumentation. |
| Key Limitations | Derivatization step can be time-consuming. | Higher instrument cost. | Lower sensitivity compared to MS methods; derivatization is essential. |
Note: The quantitative data in this table is based on validated methods for structurally similar piperidine derivatives and should be considered as expected performance benchmarks for a validated this compound assay.[3][4][5][6]
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol is adapted from a validated method for the screening of multiple analytes in blood and is expected to provide high sensitivity and selectivity for this compound.[7]
a. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma or serum sample in a microcentrifuge tube, add 700 µL of ice-cold acetonitrile.
-
If an internal standard is used, add it to the acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
b. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system with a binary pump and autosampler.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
c. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 102.1 (protonated molecule [M+H]⁺ of this compound).
-
Product Ions (Q3): To be determined by direct infusion of a this compound standard. A potential fragmentation pathway could involve the loss of the hydroxyl group, leading to a fragment at m/z 84.1.
-
d. Method Validation Parameters
A full method validation should be performed according to established guidelines and should include:[3]
-
Specificity: Analysis of blank matrix to ensure no interferences at the retention time of this compound.
-
Linearity: A calibration curve should be prepared over the desired concentration range (e.g., 0.1 to 100 ng/mL) with a correlation coefficient (R²) of >0.99.
-
Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[8]
Caption: Workflow for this compound quantification by LC-MS/MS.
Quantification of this compound by GC-MS with Derivatization
This protocol is based on a method for a related piperidine derivative and involves derivatization to enhance volatility.[9]
a. Sample Preparation and Derivatization (Acylation)
-
For aqueous samples, perform a liquid-liquid extraction. To 1 mL of sample, add 1 mL of 1 M sodium hydroxide to basify the sample.
-
Add 5 mL of dichloromethane, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube. Repeat the extraction and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 100 µL of acetonitrile and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 30 minutes.
-
After cooling, evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
b. GC-MS Conditions
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Data Acquisition: Selected Ion Monitoring (SIM) or full scan mode. The characteristic ions of the derivatized this compound should be determined from a standard.
Caption: GC-MS analysis workflow for this compound.
Quantification of this compound by HPLC-UV with Pre-Column Derivatization
This method is suitable for laboratories without access to mass spectrometry and is based on a validated method for piperidine.[4]
a. Sample Preparation and Derivatization
-
Extract this compound from the sample matrix as described in the GC-MS protocol (Section 2.a, steps 1-4).
-
To the dried residue, add 100 µL of acetonitrile.
-
Add 100 µL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.
-
Add 100 µL of 1 M sodium bicarbonate solution.
-
Vortex and heat at 50°C for 1 hour.
-
After cooling, the sample can be directly injected or diluted with the mobile phase if necessary.
b. HPLC-UV Conditions
-
HPLC System: An HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% phosphoric acid (e.g., 68:32, v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: To be determined based on the UV spectrum of the derivatized product. A starting wavelength around 230 nm is recommended.
-
Injection Volume: 20 µL.
Caption: HPLC-UV workflow with pre-column derivatization.
References
- 1. This compound CAS 4801-58-5|Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Practical Analysis of LOD and LOQ with Examples [chemistryjobinsight.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of Piperidin-1-ol Derivatives in the Synthesis of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the strategic use of piperidin-1-ol derivatives as pivotal intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs). The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties.[1] The hydroxyl group on the piperidine ring, particularly when the nitrogen is protected, serves as a versatile handle for constructing complex molecular architectures. This document outlines the synthesis of key pharmaceutical agents, presenting detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and synthetic workflows.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors: Tofacitinib
Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis.[2] The synthesis of Tofacitinib often employs a chiral hydroxypiperidine derivative, underscoring the importance of this compound scaffolds in accessing complex and stereospecific APIs. A key intermediate in several synthetic routes is (3R,4R)-1-benzyl-4-methyl-3-hydroxypiperidine.[3]
Quantitative Data for Tofacitinib Synthesis Intermediates
| Compound/Intermediate | Molecular Weight ( g/mol ) | Starting Material | Reaction Step | Yield (%) | Purity (%) | Reference |
| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | 234.37 | (3R,4R)-1-benzyl-3-hydroxy-4-methylpiperidine | Reductive Amination | Not Specified | >99% (ee) | [4] |
| Tofacitinib | 312.37 | N-[(3R,4R)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Cyanoacetylation | 63-71% | Not Specified | [5] |
Experimental Protocol: Synthesis of a Key Tofacitinib Precursor
This protocol describes the synthesis of a key intermediate for Tofacitinib, starting from a this compound derivative.
Step 1: Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine from (3R,4R)-1-benzyl-3-hydroxy-4-methylpiperidine
-
Reductive Amination: To a solution of (3R,4R)-1-benzyl-3-hydroxy-4-methylpiperidine in a suitable solvent such as methanol, add methylamine.
-
The reaction mixture is then subjected to reducing conditions, for example, by the addition of a reducing agent like sodium borohydride.
-
The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
The organic layer is dried and concentrated to yield the crude product, which is then purified by column chromatography to afford (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.[4]
Step 2: Synthesis of Tofacitinib
-
Debenzylation: The benzyl group of N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is removed via hydrogenation.[2]
-
Coupling Reaction: To a solution of N-[(3R,4R)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (5.0 g, 20.4 mmol) in 1-butanol (15 mL), add ethyl cyanoacetate (4.6 g, 40.8 mmol) and DBU (1.6 g, 10.2 mmol).[5]
-
The resulting solution is stirred at 40 °C for 20 hours.[5]
-
Upon reaction completion, citric acid monohydrate (8.57 g, 40.8 mmol) is added, followed by water (7.5 mL) and 1-butanol (39.5 mL).[5]
-
The mixture is heated to 81 °C and held for 30 minutes, then cooled slowly to 22 °C and stirred for 2 hours.[5]
-
The resulting slurry is cooled, and the solids are collected by filtration and dried to yield Tofacitinib citrate.[5]
Signaling Pathway: JAK-STAT Inhibition by Tofacitinib
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for signaling a wide array of cytokines and growth factors involved in immunity and inflammation.[6] Tofacitinib exerts its therapeutic effect by inhibiting JAKs, thereby modulating the immune response.
Application in the Synthesis of ALK/ROS1 Inhibitors: Crizotinib
Crizotinib is a tyrosine kinase inhibitor used to treat non-small cell lung cancer (NSCLC) that is ALK-positive or ROS1-positive.[7] The synthesis of Crizotinib can be achieved using N-Boc-4-hydroxypiperidine as a key starting material.[7]
Quantitative Data for Crizotinib Synthesis Intermediates
| Compound/Intermediate | Molecular Weight ( g/mol ) | Starting Material | Reaction Step | Yield (%) | Purity (%) | Reference |
| tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate | 279.36 | N-Boc-4-hydroxypiperidine | Mesylation | Not Specified | Not Specified | [7] |
| tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate | 405.28 | tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate | Nucleophilic Substitution | 49.9 (3 steps) | Not Specified | [3] |
| Crizotinib | 450.34 | tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate | Suzuki Coupling & Deprotection | Not Specified | Not Specified | [7][8] |
Experimental Protocol: Synthesis of a Key Crizotinib Intermediate
This protocol outlines the synthesis of a key pyrazole-substituted piperidine intermediate from N-Boc-4-hydroxypiperidine.
-
Mesylation of N-Boc-4-hydroxypiperidine: To a solution of N-Boc-4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane) at 0 °C, add triethylamine followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at 0 °C and then allowed to warm to room temperature. After completion, the reaction is worked up to yield tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate.[7]
-
Nucleophilic Substitution: The mesylated intermediate is then reacted with 4-iodo-1H-pyrazole in the presence of a base such as potassium carbonate in a solvent like DMF. The reaction mixture is heated to facilitate the substitution. After cooling and workup, the product, tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate, is isolated and purified.[7] The total yield for the three steps from tert-butyl-4-hydroxypiperdine-1-carboxylate is reported to be 49.9%.[3]
Application in the Synthesis of Antipsychotics: Haloperidol
Haloperidol is a typical antipsychotic medication used in the treatment of schizophrenia and other psychiatric disorders. The synthesis of Haloperidol involves the coupling of 4-(4-chlorophenyl)-4-hydroxypiperidine with a butyrophenone derivative.[9][10]
Quantitative Data for Haloperidol Synthesis
| Compound/Intermediate | Molecular Weight ( g/mol ) | Starting Material | Reaction Step | Yield (%) | Purity (%) | Reference |
| 4-(4-chlorophenyl)-4-hydroxypiperidine | 211.69 | N-benzyl-4-piperidone | Grignard Reaction & Debenzylation | Not Specified | Not Specified | [11] |
| Haloperidol | 375.86 | 4-(4-chlorophenyl)-4-hydroxypiperidine | Nucleophilic Substitution | Not Specified | Not Specified | [9] |
Experimental Protocol: Synthesis of Haloperidol
This protocol describes the final coupling step in the synthesis of Haloperidol.
-
Reaction Setup: A compound of the formula where R is an alkyl group with 1 to 3 carbon atoms and X is chlorine or bromine, is reacted with 4-(p-chlorophenyl)-4-hydroxypiperidine in an aqueous basic solution.[9]
-
Reaction Conditions: The reaction is preferably carried out at an elevated temperature.[10]
-
Workup and Isolation: After the reaction is complete, the reaction mixture is acidified, and the resulting Haloperidol is isolated.[9]
Workflow Visualization: General Synthesis of an API from a this compound Derivative
The following diagram illustrates a general workflow for the synthesis of an API using a this compound derivative as a starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.unl.pt [research.unl.pt]
- 4. API SYNTHESIS INTERNATIONAL: TOFACITINIB 的合成, トファシチニブ, Тофацитиниб, توفاسيتين يب SPECTRAL VISIT [apisynthesisint.blogspot.com]
- 5. cusabio.com [cusabio.com]
- 6. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 9. DE2915596A1 - METHOD FOR MANUFACTURING HALOPERIDOL - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Industrial Scale Synthesis and Purification of Piperidin-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a scalable and efficient process for the synthesis and purification of Piperidin-1-ol (also known as N-hydroxypiperidine), a valuable intermediate in the pharmaceutical industry. The described methodology is designed for industrial-scale production, emphasizing safety, efficiency, and product purity.
Overview of the Synthetic Strategy
The industrial synthesis of this compound is optimally achieved through the direct oxidation of piperidine. Among various oxidative methods, the tungstate-catalyzed oxidation using hydrogen peroxide presents a green, cost-effective, and high-yielding approach suitable for large-scale manufacturing.[1][2][3][4][5] This method avoids the use of stoichiometric and often hazardous oxidizing agents.
The overall synthesis and purification workflow can be summarized as follows:
Caption: Overall workflow for the synthesis and purification of this compound.
Quantitative Data
The following table summarizes the key quantitative parameters for the industrial-scale synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| Piperidine | 1.0 equivalent | Starting material |
| Hydrogen Peroxide (30% aq. sol.) | 1.1 - 1.5 equivalents | Oxidizing agent |
| Sodium Tungstate Dihydrate | 0.5 - 2.0 mol% | Catalyst |
| Reaction Conditions | ||
| Solvent | Water or Methanol | Water is preferred for a greener process[2] |
| Temperature | 50 - 70 °C | Exothermic reaction, requires cooling |
| Reaction Time | 4 - 8 hours | Monitored by HPLC/GC |
| Yield and Purity | ||
| Typical Yield | 85 - 95% | Based on piperidine |
| Purity after Distillation | > 99.0% | Determined by HPLC/GC |
Experimental Protocols
Industrial Scale Synthesis of this compound
This protocol describes a batch process for the synthesis of this compound in a 1000 L reactor.
Materials:
-
Piperidine (reagent grade)
-
Hydrogen Peroxide (30% aqueous solution)
-
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)
-
Deionized Water
-
Manganese Dioxide (for quenching)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
Equipment:
-
1000 L Glass-lined Reactor with overhead stirrer, temperature probe, and addition funnel
-
Heating/Cooling System
-
Condenser
-
Quench Tank
-
Phase Separation Vessel
Procedure:
-
Reactor Setup: Ensure the 1000 L reactor is clean and dry. Purge the reactor with nitrogen.
-
Charging Reactants:
-
Charge the reactor with piperidine (e.g., 85 kg, ~1 kmoL).
-
Add deionized water (e.g., 400 L).
-
Add sodium tungstate dihydrate (e.g., 1.65 kg, ~5 mol).
-
-
Reaction Initiation:
-
Start agitation and heat the mixture to 50 °C.
-
Slowly add hydrogen peroxide (30% aq. sol., e.g., 125 kg, ~1.1 kmoL) via the addition funnel over a period of 2-3 hours, maintaining the internal temperature between 50-60 °C. The reaction is exothermic; use the cooling system as needed.
-
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC to check for the disappearance of piperidine.
-
Reaction Completion: Once the reaction is complete (typically after 4-6 hours), cool the mixture to 20-25 °C.
-
Quenching: Slowly and carefully add a slurry of manganese dioxide in water to the reaction mixture to decompose any excess hydrogen peroxide. Monitor for the cessation of gas evolution.
-
Work-up:
-
Transfer the reaction mixture to a phase separation vessel.
-
Extract the aqueous phase with dichloromethane (3 x 200 L).
-
Combine the organic layers.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Solvent Removal: Concentrate the organic phase under reduced pressure to obtain crude this compound as an oily residue.
Purification by Vacuum Distillation
This compound has a relatively low boiling point and can be effectively purified by vacuum distillation.[6]
Equipment:
-
Distillation flask of appropriate size
-
Fractionating column
-
Condenser
-
Receiving flask
-
Vacuum pump and vacuum gauge
-
Heating mantle
Procedure:
-
Setup: Assemble the vacuum distillation apparatus. Ensure all joints are well-sealed.
-
Charging: Charge the distillation flask with the crude this compound.
-
Distillation:
-
Gradually apply vacuum to the system.
-
Begin heating the distillation flask.
-
Collect the forerun, which may contain residual solvent and low-boiling impurities.
-
Collect the main fraction of this compound at the appropriate boiling point and pressure (e.g., 98.5 °C at atmospheric pressure, lower under vacuum).[6]
-
-
Completion: Once the main fraction has been collected, stop the heating and carefully release the vacuum.
-
Product Handling: The purified this compound is a fine white crystalline solid upon cooling.[6] Store it in a cool, dry, and well-ventilated area.
Quality Control and Analytical Methods
The purity of the final product should be assessed using standard analytical techniques.
Logical Diagram for Purity Assessment:
Caption: Quality control workflow for this compound.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV at 210 nm.
-
Purpose: To determine the purity of this compound and quantify any non-volatile impurities.
Gas Chromatography (GC)
-
Column: A polar capillary column (e.g., DB-WAX).
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Oven Program: Start at 60 °C, ramp up to 220 °C.
-
Purpose: To quantify residual solvents and other volatile impurities.
Safety Precautions
Handling of piperidine, hydrogen peroxide, and hydroxylamines requires strict adherence to safety protocols.
Signaling Pathway for Hazard Mitigation:
Caption: Hazard identification and mitigation pathway.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7][8][9][10][11]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood, especially when handling volatile and toxic piperidine.[7][8]
-
Exothermic Reaction: The oxidation reaction is exothermic. Maintain strict control over the addition rate of hydrogen peroxide and have an adequate cooling system in place to prevent a runaway reaction.
-
Handling Hydrogen Peroxide: Hydrogen peroxide is a strong oxidizer. Avoid contact with combustible materials.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
By following these detailed protocols and adhering to strict safety measures, the industrial-scale synthesis and purification of high-purity this compound can be achieved in a safe, efficient, and reproducible manner.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The first example of heterogeneous oxidation of secondary amines by tungstate-exchanged Mg-Al layered double hydroxides: a green protocol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Tungstate-catalyzed oxidation of secondary amines to nitrones. .alpha.-Substitution of secondary amines via nitrones | Semantic Scholar [semanticscholar.org]
- 4. Tungstate catalysed oxidation of secondary amines with hydrogen peroxide. A novel transformation of secondary amines into nitrones | CoLab [colab.ws]
- 5. Tungstate catalysed oxidation of secondary amines with hydrogen peroxide. A novel transformation of secondary amines into nitrones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. N-Hydroxypiperidine - Wikipedia [en.wikipedia.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
Application Notes and Protocols for Piperidin-1-ol in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Piperidin-1-ol and its derivatives in synthetic oxidation reactions. The focus is on two primary applications: the direct oxidation of this compound to form nitrones and the use of its stable nitroxyl radical derivative, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), as a versatile oxidation catalyst.
Introduction
This compound (also known as N-hydroxypiperidine) is a hydroxylamine derivative of the piperidine heterocyclic system.[1] While the compound itself can be a substrate in oxidation reactions, its most significant role in modern organic synthesis is through its derivatives, particularly the stable free radical TEMPO.[2] TEMPO and its analogues have become indispensable catalysts for the selective and efficient oxidation of primary and secondary alcohols to aldehydes, ketones, and carboxylic acids under mild conditions.[2][3] These methods offer a greener alternative to traditional heavy-metal-based oxidants, often utilizing environmentally benign terminal oxidants like air or bleach.[4][5][6]
This guide details protocols for both the oxidation of this compound itself and, more extensively, the application of TEMPO-catalyzed systems for alcohol oxidation, providing comparative data and mechanistic insights.
Section 1: Direct Oxidation of this compound to Nitrones
This compound, as a secondary hydroxylamine, can be oxidized to form a cyclic nitrone.[1] Nitrones are valuable synthetic intermediates, particularly in 1,3-dipolar cycloaddition reactions for the synthesis of nitrogen-containing heterocycles.[7] The oxidation is typically achieved using hydrogen peroxide, often in the presence of a metal catalyst.[7][8]
Reaction Mechanism Overview
The catalyzed oxidation of secondary hydroxylamines like this compound with hydrogen peroxide is proposed to proceed through an oxygenated intermediate, a hydroxylamine N-oxide.[7][8] This intermediate then rapidly dehydrates to yield the final nitrone product.[8]
Caption: Mechanism of this compound oxidation to a nitrone.
Experimental Protocol: Methylrhenium Trioxide (MTO) Catalyzed Oxidation
This protocol is a general procedure based on the MTO-catalyzed oxidation of secondary hydroxylamines to nitrones.[7][8]
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Methylrhenium trioxide (MTO)
-
Methanol
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add a catalytic amount of Methylrhenium trioxide (MTO) (e.g., 0.1-1 mol%).
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add hydrogen peroxide (1.1-1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a small amount of MnO₂ to decompose excess H₂O₂ or by adding a saturated aqueous solution of sodium thiosulfate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude nitrone product, which can be further purified by column chromatography or crystallization.
Section 2: this compound Derivatives (TEMPO) in Catalytic Alcohol Oxidation
The most widespread application of the this compound scaffold in oxidation is through its stable nitroxyl radical derivative, TEMPO. TEMPO serves as a catalyst in conjunction with a stoichiometric co-oxidant to convert primary and secondary alcohols to the corresponding aldehydes and ketones.[2]
General Catalytic Cycle
The catalytic cycle involves three key species: the TEMPO radical, the corresponding N-oxoammonium ion (the active oxidant), and the hydroxylamine. The co-oxidant's role is to regenerate the N-oxoammonium ion from the hydroxylamine, allowing for the use of a catalytic amount of the TEMPO derivative.
Caption: General catalytic cycle of TEMPO-mediated alcohol oxidation.
Application 1: Copper/TEMPO Catalyzed Aerobic Oxidation
This system uses copper salts as a co-catalyst and molecular oxygen (from air) as the terminal oxidant, making it a particularly "green" method.[4][6] It is highly effective for the chemoselective oxidation of primary alcohols to aldehydes.[9]
The mechanism is understood to involve two main stages: (1) oxidation of the Cu(I) catalyst and the hydroxylamine form of TEMPO (TEMPO-H) by oxygen, and (2) oxidation of the alcohol substrate mediated by Cu(II) and the TEMPO radical.[9][10]
Caption: Key stages in the Cu/TEMPO-catalyzed aerobic oxidation of alcohols.
This protocol is adapted from procedures for the Cu(I)/TEMPO-catalyzed aerobic oxidation of primary alcohols.[4][11]
Materials:
-
Benzyl alcohol
-
Copper(I) bromide (CuBr) or --INVALID-LINK--
-
2,2'-Bipyridine (bpy)
-
TEMPO
-
Acetonitrile or Acetone
-
Silica gel
Procedure:
-
To a flask open to the atmosphere and equipped with a stir bar, add the primary alcohol (1.0 eq, e.g., 1 mmol).
-
Add the solvent (e.g., acetonitrile, 5 mL).
-
Add the catalyst components sequentially: TEMPO (0.05-0.10 eq), 2,2'-bipyridine (bpy) (0.05-0.10 eq), and the copper(I) source (0.05-0.10 eq).
-
Stir the resulting mixture vigorously at room temperature. The solution typically turns green or blue.[11]
-
The reaction is typically complete within 30-60 minutes for activated substrates like benzyl alcohol.[11] Monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to isolate the aldehyde product. Alternatively, perform an aqueous workup by partitioning between water and an organic solvent (e.g., ethyl acetate), followed by drying and concentration of the organic layer before chromatography.[4]
| Substrate (Alcohol) | Conditions | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | CuBr, bpy, TEMPO, Acetone, RT, Air | 1 | >95 | [11] |
| 4-Methoxybenzyl alcohol | CuBr, bpy, TEMPO, Acetone, RT, Air | 1 | >95 | [11] |
| Cinnamyl alcohol | CuI, TEMPO, MeCN, RT, Air | 0.3 | 94 | [4] |
| 1-Octanol | CuI, TEMPO, MeCN, 50 °C, Air | 24 | 85 | [4] |
Application 2: TEMPO/Hypochlorite Oxidation (Anelli-type)
This classic method uses sodium hypochlorite (household bleach) as the stoichiometric oxidant in a biphasic system, often with a catalytic amount of bromide salt.[3] It is a robust and widely used protocol for oxidizing primary alcohols to either aldehydes or carboxylic acids.[3]
Caption: Experimental workflow for TEMPO/Hypochlorite alcohol oxidation.
This protocol is a general procedure based on the method developed by Anelli et al.[3]
Materials:
-
1-Octanol
-
TEMPO
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Aqueous sodium hypochlorite (NaOCl, household bleach, titrated to determine concentration)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
In a round-bottom flask, dissolve the alcohol (1.0 eq), TEMPO (0.01 eq), and KBr (0.1 eq) in DCM.
-
Add a saturated aqueous solution of NaHCO₃.
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Slowly add the NaOCl solution (1.1-1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C. A color change from orange to pale yellow is often observed.
-
Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate to obtain the crude aldehyde, which can be purified if necessary.
A simplified procedure using calcium hypochlorite as the oxidant has also been developed.[5]
| Substrate (Alcohol) | Co-oxidant | Time (min) | Yield (%) | Reference |
| Benzyl alcohol | Ca(OCl)₂ | 15 | 97 | [5] |
| 4-Nitrobenzyl alcohol | Ca(OCl)₂ | 15 | 95 | [5] |
| 1-Phenylethanol | Ca(OCl)₂ | 30 | 92 | [5] |
| Cyclohexanol | Ca(OCl)₂ | 60 | 85 | [5] |
| 1-Octanol | Ca(OCl)₂ | 60 | 82 | [5] |
Summary and Comparison
The use of this compound and its derivatives in oxidation chemistry offers a range of powerful synthetic tools. The direct oxidation of this compound provides access to cyclic nitrones, which are useful building blocks. However, the catalytic application of its derivative, TEMPO, has a much broader impact, enabling selective and efficient alcohol oxidations under mild and often environmentally friendly conditions. The choice between different TEMPO-based systems depends on factors like substrate compatibility, desired scale, cost, and environmental considerations. The Cu/TEMPO/Air system is exceptionally green but may require longer reaction times for unactivated alcohols, while hypochlorite-based systems are often faster and highly effective but involve halogenated reagents.
References
- 1. N-Hydroxypiperidine - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 4. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. TEMPO Air Catalyst - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving the yield of Piperidin-1-ol synthesis reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Piperidin-1-ol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in improving reaction yields and overcoming common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound in a user-friendly question-and-answer format.
Issue 1: Low or No Yield of this compound
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Inactive Reagents: The activity of the oxidizing or reducing agent is critical. Oxidizing agents like hydrogen peroxide can decompose over time, and reducing agents like sodium borohydride can degrade with exposure to moisture.
-
Solution: Use fresh, properly stored reagents. It is advisable to test the activity of the oxidizing/reducing agent on a small scale with a known control reaction.
-
-
Suboptimal Reaction Temperature: The temperature significantly influences the reaction rate and the stability of the product.
-
Solution: For the oxidation of piperidine, maintaining the recommended temperature is crucial to prevent over-oxidation or decomposition. For the reduction of piperidinone, the reaction may require cooling to control exothermicity and improve selectivity. Monitor the temperature closely throughout the reaction.
-
-
Incorrect pH: The pH of the reaction medium can affect the reactivity of both the substrate and the reagents.
-
Solution: Ensure the pH is within the optimal range for the chosen synthetic route. For instance, some oxidation reactions may require slightly acidic or basic conditions to proceed efficiently.
-
-
Poor Quality Starting Material: Impurities in the starting piperidine or piperidinone can interfere with the reaction.
-
Solution: Use purified starting materials. Piperidine can be distilled to remove impurities.
-
-
Issue 2: Presence of Significant Starting Material in the Final Product
-
Question: My post-reaction analysis (e.g., TLC, GC-MS) shows a large amount of unreacted piperidine/piperidinone. How can I drive the reaction to completion?
-
Answer: Incomplete conversion is a frequent problem. Here are some steps to address it:
-
Insufficient Reagent: The molar ratio of the oxidizing/reducing agent to the starting material may be too low.
-
Solution: Increase the molar equivalents of the oxidizing or reducing agent. A slight excess (e.g., 1.1 to 1.5 equivalents) is often necessary to ensure complete conversion.
-
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Solution: Extend the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Inadequate Mixing: Poor mixing can lead to localized areas of low reagent concentration.
-
Solution: Ensure efficient stirring throughout the reaction, especially for heterogeneous mixtures.
-
-
Issue 3: Formation of Byproducts
-
Question: I have identified unexpected byproducts in my reaction mixture. What are they and how can I minimize their formation?
-
Answer: Side reactions can significantly reduce the yield and complicate purification.
-
Over-oxidation Products: In the oxidation of piperidine, the desired this compound can be further oxidized to nitrones or other species, especially at elevated temperatures or with a large excess of the oxidizing agent.[1]
-
Solution: Carefully control the reaction temperature and the stoichiometry of the oxidizing agent. Add the oxidizing agent portion-wise or as a slow continuous drip to maintain a low instantaneous concentration.
-
-
Elimination Products: Under certain conditions, particularly at higher temperatures or in the presence of strong acids or bases, this compound can undergo dehydration to form cyclic imines.
-
Solution: Maintain neutral pH during workup and purification, and avoid excessive heat.
-
-
Ring-Opened Products: Depending on the reagents and conditions, ring-opening of the piperidine structure can occur, though this is less common for simple oxidation or reduction reactions.
-
Solution: Adhere to established protocols and avoid harsh reaction conditions that could promote ring cleavage.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for synthesizing this compound?
-
A1: The two primary methods are the direct oxidation of piperidine and the reduction of a suitable piperidinone precursor. The oxidation route often employs oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).[1] The reduction route typically involves the use of a reducing agent such as sodium borohydride on a protected piperidinone.
-
-
Q2: How can I monitor the progress of my this compound synthesis reaction?
-
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material, product, and any byproducts. Staining with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
-
-
Q3: What is the best way to purify the final this compound product?
-
A3: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. Recrystallization from a suitable solvent system can also be an effective purification method for solid products. Distillation under reduced pressure can be used for liquid products, but care must be taken to avoid decomposition at high temperatures.
-
-
Q4: How should I store this compound?
-
A4: this compound can be sensitive to heat, light, and air. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and refrigerated to minimize degradation.
-
Comparative Data of Synthesis Methods
While direct comparative studies for the synthesis of the parent this compound are limited in the literature, the following table summarizes typical yields for the synthesis of this compound and its derivatives using different methods. This data is compiled from various sources and should be used as a general guide.
| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Reference/Notes |
| Oxidation | Piperidine | Hydrogen Peroxide | Moderate to Good | Yields are sensitive to reaction conditions. Over-oxidation is a common side reaction.[1] |
| Piperidine | m-CPBA | Good to High | Generally provides cleaner reactions and higher yields compared to H₂O₂. | |
| Reduction | N-Boc-4-piperidone | Sodium Borohydride | High (>90%) | For the corresponding N-Boc-4-hydroxypiperidine. The Boc group can be subsequently removed. |
| Ring Opening | Cyclic Precursors | Specific Reagents | Variable | Method is highly dependent on the specific precursor and reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of Piperidine
This protocol describes a general procedure for the oxidation of piperidine using hydrogen peroxide.
Materials:
-
Piperidine
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine (1.0 eq.) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrogen peroxide (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Protocol 2: Synthesis of a Hydroxypiperidine Derivative via Reduction of a Piperidinone
This protocol provides a general method for the reduction of N-Boc-4-piperidone to N-Boc-4-hydroxypiperidine, a common precursor.
Materials:
-
N-Boc-4-piperidone
-
Methanol
-
Sodium borohydride
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 eq.) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude N-Boc-4-hydroxypiperidine, which can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: General experimental workflow for the synthesis of this compound via oxidation.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Common side products in the synthesis of N-Hydroxypiperidine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the synthesis of N-Hydroxypiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-Hydroxypiperidine?
A1: The most prevalent laboratory method for the synthesis of N-Hydroxypiperidine is the direct oxidation of piperidine. This is typically achieved using oxidizing agents such as hydrogen peroxide, often in the presence of a catalyst like sodium tungstate. While other methods exist, such as those involving meta-chloroperoxybenzoic acid (m-CPBA), the catalytic oxidation with hydrogen peroxide is common due to its relative cost-effectiveness and efficiency.
Q2: What are the primary side products I should expect during the synthesis of N-Hydroxypiperidine?
A2: The synthesis of N-Hydroxypiperidine is often accompanied by the formation of several side products, primarily arising from over-oxidation or other competing reactions. The most common of these include:
-
Piperidine-N-oxyl (TEMPO-like radical): A stable free radical formed by the one-electron oxidation of N-Hydroxypiperidine.
-
1-Piperideine-N-oxide (Nitrone): A significant byproduct resulting from the further oxidation of N-Hydroxypiperidine.[1]
-
Pyridine and 2,3,4,5-Tetrahydropyridine: These can be formed under certain oxidative conditions, particularly at higher temperatures.
-
Unreacted Piperidine: Incomplete conversion will lead to the presence of the starting material in the final product mixture.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the N-oxidation of piperidine can be monitored by several analytical techniques. Thin-Layer Chromatography (TLC) is a rapid and effective method for visualizing the consumption of the starting material (piperidine) and the appearance of the product (N-Hydroxypiperidine) and major side products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture composition over time.
Q4: What are the recommended storage conditions for N-Hydroxypiperidine?
A4: N-Hydroxypiperidine is a crystalline solid that should be stored in a cool, dry place away from light and oxidizing agents. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of N-Hydroxypiperidine.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of N-Hydroxypiperidine | 1. Incomplete reaction. 2. Over-oxidation to nitrone or other byproducts. 3. Decomposition of the product. | 1. Extend reaction time: Monitor the reaction by TLC until the starting material is consumed. 2. Control temperature: Maintain a low reaction temperature (e.g., 0-10 °C) to minimize over-oxidation. 3. Optimize reagent stoichiometry: Use a slight excess of the oxidizing agent, but avoid a large excess to prevent side product formation. |
| Presence of significant amounts of nitrone | Over-oxidation of the desired N-Hydroxypiperidine. | 1. Reduce reaction temperature: Perform the reaction at a lower temperature. 2. Slow addition of the oxidant: Add the oxidizing agent dropwise to the reaction mixture to maintain better control over the reaction exotherm and concentration. 3. Use a milder oxidizing agent: Consider alternative, less aggressive oxidizing agents if over-oxidation is a persistent issue. |
| Product is a dark or colored oil instead of a white solid | Formation of colored impurities, possibly from oxidation of piperidine or decomposition of the product. | 1. Purify the starting piperidine: Distill piperidine before use to remove any colored impurities. 2. Purify the final product: Recrystallization from a suitable solvent system (e.g., ether/hexane) or column chromatography on silica gel can be used to isolate the pure, white N-Hydroxypiperidine. |
| Difficulty in isolating the product from the aqueous reaction mixture | N-Hydroxypiperidine has some water solubility. | 1. Saturate the aqueous layer: Before extraction, saturate the aqueous phase with a salt like sodium chloride to decrease the solubility of the product. 2. Use a suitable extraction solvent: Dichloromethane or a mixture of chloroform and methanol are effective for extracting N-Hydroxypiperidine. 3. Perform multiple extractions: Extract the aqueous layer several times to ensure complete recovery of the product. |
Experimental Protocols
Key Experiment: Synthesis of N-Hydroxypiperidine via Catalytic Oxidation of Piperidine
This protocol is adapted from procedures for the N-oxidation of secondary amines.
Materials:
-
Piperidine
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Deionized water
-
Sodium chloride (NaCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice-salt bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve sodium tungstate dihydrate (e.g., 0.04 equivalents) in deionized water.
-
Add piperidine (1.0 equivalent) to the flask.
-
Cool the flask to 0-5 °C using an ice-salt bath.
-
Slowly add 30% aqueous hydrogen peroxide (e.g., 1.1 - 1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench any excess hydrogen peroxide by the careful addition of a small amount of sodium bisulfite or manganese dioxide until a potassium iodide-starch paper test is negative.
-
Saturate the aqueous solution with sodium chloride.
-
Extract the mixture with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-Hydroxypiperidine.
-
The crude product can be purified by recrystallization from a suitable solvent system like ether/hexane or by column chromatography.
Visualizations
Logical Workflow for Troubleshooting N-Hydroxypiperidine Synthesis
Caption: Troubleshooting workflow for N-Hydroxypiperidine synthesis.
References
Stability and degradation pathways of Piperidin-1-ol
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of Piperidin-1-ol (also known as N-Hydroxypiperidine). Given that detailed stability studies on this specific molecule are not extensively available in public literature, this guide integrates data from related piperidine derivatives and general chemical principles to offer robust troubleshooting advice and experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physical properties?
A1: this compound (CAS No: 4801-58-5) is a heterocyclic compound featuring a piperidine ring with a hydroxyl group attached to the nitrogen atom.[1][2] It is a valuable intermediate in organic and medicinal chemistry research.[1][3] It is described as fine white, hygroscopic crystals.[2][4][] Proper handling is essential, and it should be stored at 2-8°C under an inert atmosphere to maintain stability.[1]
Q2: How should I properly handle and store this compound?
A2: this compound should be stored tightly closed in a dry, cool (2-8°C), and well-ventilated place.[1][6] It is recommended to store it under an inert atmosphere.[1] Handling should occur in a well-ventilated area, using personal protective equipment (PPE) such as safety goggles and gloves.[6] All ignition sources should be removed, and non-sparking tools should be used, as flammable vapors may accumulate.[6][7]
Q3: What are the likely degradation pathways for this compound?
A3: While specific pathways for this compound are not extensively documented, degradation can be inferred from its N-hydroxy functional group and the piperidine ring structure.
-
Oxidation: The secondary hydroxylamine group is susceptible to oxidation. For instance, reaction with hydrogen peroxide can yield a nitrone, which is a key potential degradation product.[2] Further oxidation could potentially lead to ring-opening products.[8]
-
Radical-Initiated Degradation: Similar to the parent piperidine molecule, degradation can be initiated by radicals like hydroxyl (OH).[9][10] This process involves hydrogen abstraction from the C-H bonds of the ring, leading to the formation of various radical species that can undergo further reactions.[1][9]
-
Thermal Degradation: Elevated temperatures may promote complex degradation reactions.[8] For related piperidine derivatives, thermal degradation is a known issue that can be accelerated by the presence of CO2 and other reagents.[11][12]
Q4: Can this compound react with other common reagents in my experiment?
A4: Yes. As a secondary amine derivative, it can undergo various reactions.[2] If used in solid-phase peptide synthesis (SPPS) workflows involving maleimide linkers, the parent compound, piperidine, is known to react via aza-Michael addition, which consumes the maleimide group.[13] While this compound is not piperidine, its nucleophilic character suggests potential for similar side reactions with highly electrophilic species.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Symptom | Possible Root Cause | Suggested Solution & Investigation |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Degradation of this compound due to oxidative, thermal, or photolytic stress. | 1. Perform a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradation products.[8] 2. Re-evaluate sample preparation and storage conditions (temperature, light exposure, pH).[8] |
| Loss of compound potency or inconsistent assay results over a short period. | The compound is degrading under the specific experimental or storage conditions. | 1. Immediately analyze a freshly prepared sample as a baseline for comparison. 2. Investigate the effect of individual stress factors (e.g., acid, base, light, heat, specific reagents) to identify the primary cause of instability.[8] |
| Precipitate formation in solution. | Formation of insoluble degradation products or polymers. | 1. Attempt to isolate and characterize the precipitate using techniques like NMR or Mass Spectrometry. 2. Review the solvent system and concentration; degradation products may possess different solubility profiles.[8] |
| Failure of a subsequent reaction step where this compound is an intermediate. | The compound may have degraded prior to use, or is undergoing an unexpected side reaction with other reagents. | 1. Confirm the purity of the this compound stock solution before use using a suitable analytical method (e.g., HPLC, GC). 2. Investigate potential side reactions, such as additions to electrophilic functional groups in your reaction mixture.[13] |
Data Presentation: Stability & Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4801-58-5 | [1][2] |
| Molecular Formula | C₅H₁₁NO | [1][2] |
| Molecular Weight | 101.15 g/mol | [1] |
| Appearance | Fine white hygroscopic crystals | [2][4][] |
| Melting Point | 37-39 °C | [] |
| Boiling Point | 98.5 °C | [2] |
| Flash Point | 78 °C (172.4 °F) - closed cup | |
| Storage Temperature | 2-8 °C | [1] |
Table 2: Degradation Data of Related Piperidine Compounds
Note: This data is for related compounds and should be used as a general indicator of potential stability characteristics for this compound.
| Compound / Condition | Parameter | Value | Finding | Source(s) |
| Piperidine + OH Radical | Reaction Rate Coefficient (k) | (1.19 ± 0.27) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 304 K | The reaction proceeds via H-abstraction from both C-H and N-H groups. | [9][10] |
| Piperidine + OH Radical | H-Abstraction Branching Ratios | ~50% from C², ~35% from N¹, ~13% from C³, ~2% from C⁴ | Abstraction from the C² position is the dominant initial degradation step under these conditions. | [9][10] |
| CLEFMA (a piperidine derivative) | Shelf-life (T₉₀%) at 25 °C | 45 days | Demonstrates significant degradation at room temperature. | [14] |
| CLEFMA (a piperidine derivative) | Shelf-life (T₉₀%) at 4 °C | 220 days | Stability is drastically improved at refrigerated temperatures. | [14] |
Visualizations: Pathways and Workflows
Caption: Hypothetical degradation pathways for this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: General workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline for intentionally degrading this compound to identify potential degradation products and understand its stability profile.[8]
1. Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to generate potential degradation products for analytical characterization.
2. Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
pH meter
-
Photostability chamber (ICH Q1B compliant)
-
Oven
3. Stock Solution Preparation:
-
Accurately weigh and dissolve a suitable amount of this compound in a volumetric flask using a suitable solvent (e.g., 50:50 methanol:water) to prepare a stock solution of approximately 1 mg/mL.
4. Application of Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the respective stressor solution in a suitable vial. An unstressed control sample (1 mL stock + 1 mL solvent) should be prepared and stored at 2-8°C in the dark.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[8]
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[8]
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.[8]
-
Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[8]
-
5. Sample Analysis:
-
At the end of the incubation period, withdraw samples.
-
Neutralize the acid and base hydrolysis samples using an appropriate amount of NaOH or HCl, respectively.
-
Dilute all samples (including the control) to a suitable concentration for analysis (e.g., 100 µg/mL).
-
Analyze all stressed samples and the unstressed control sample by a validated stability-indicating HPLC or LC-MS method.
-
Monitor for the appearance of new peaks and any decrease in the peak area of the parent this compound compound.[8]
References
- 1. This compound CAS 4801-58-5|Research Chemical [benchchem.com]
- 2. N-Hydroxypiperidine - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 4801-58-5 [smolecule.com]
- 4. N-Hydroxypiperidine - Hazardous Agents | Haz-Map [haz-map.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4801-58-5 Name: this compound [xixisys.com]
- 7. lobachemie.com [lobachemie.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Storage conditions to prevent Piperidin-1-ol decomposition
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage, handling, and stability of Piperidin-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent decomposition?
A1: To ensure the long-term stability of this compound, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] It should be protected from light, moisture, and air to minimize degradation.
Q2: What are the primary degradation pathways for this compound?
A2: this compound is susceptible to several degradation pathways, including:
-
Oxidation: The N-hydroxy group is prone to oxidation, which can lead to the formation of nitroxide radicals and other oxidized species. This can be initiated by atmospheric oxygen.
-
Thermal Decomposition: Elevated temperatures can cause the decomposition of this compound.[2]
-
Photodegradation: Exposure to light, especially UV light, can induce degradation.
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the N-O bond can be susceptible to cleavage.
Q3: How can I detect the decomposition of my this compound sample?
A3: Decomposition can be monitored by various analytical techniques. A common method is High-Performance Liquid Chromatography (HPLC), which can separate this compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially with derivatization to improve volatility and thermal stability.
Q4: Is this compound compatible with common laboratory plastics and glassware?
A4: Yes, this compound is generally compatible with standard laboratory glassware (borosilicate glass) and common plastics such as polypropylene (PP) and polyethylene (PE). However, for long-term storage, glass containers with tight-fitting caps under an inert atmosphere are recommended. It is advisable to consult chemical compatibility charts for specific plastics if there are any doubts.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | Decomposition of this compound. | 1. Confirm the identity of the new peaks using mass spectrometry (MS). 2. Review storage conditions (temperature, light exposure, atmosphere). 3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
| Decreased potency or inconsistent experimental results | Degradation of this compound stock solution. | 1. Prepare fresh solutions of this compound for each experiment. 2. If using a stock solution, store it in small, single-use aliquots at -20°C or below under an inert atmosphere. 3. Before use, allow aliquots to equilibrate to room temperature before opening to prevent condensation. |
| Color change or visible particulate matter in the solid or solution | Significant degradation or contamination. | 1. Do not use the material. 2. Properly dispose of the degraded sample according to your institution's safety guidelines. 3. Obtain a fresh batch of this compound. |
Quantitative Data on Stability
While specific kinetic data for this compound decomposition is not extensively available in the public domain, the following table provides illustrative data from a hypothetical forced degradation study. This data demonstrates the expected trends in decomposition under various stress conditions.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Piperidine, Ring-opened products |
| 0.1 M NaOH | 24 hours | 60°C | 10% | Ring-opened products |
| 3% H₂O₂ | 8 hours | Room Temp | 25% | Piperidin-1-oxyl (Nitroxide radical), N-Oxides |
| Heat (Solid) | 48 hours | 80°C | 8% | Various thermal decomposition products |
| Photolytic (UV light) | 24 hours | Room Temp | 12% | Photodegradation products |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Application of Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 8 hours, protected from light.
-
Thermal Degradation: Place a sample of solid this compound and a sample of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a sample of solid this compound and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
4. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Purification of Piperidin-1-ol by crystallization or chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Piperidin-1-ol (also known as 1-Hydroxypiperidine) by crystallization and chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted piperidine, oxidation byproducts which may cause a yellowish discoloration, and residual solvents from the synthesis. Piperidine itself can react with atmospheric carbon dioxide to form piperidine carbonate, which may also be present as a salt impurity.[1]
Q2: this compound has a low melting point. How does this affect its purification by crystallization?
A2: The low melting point of this compound (approximately 37-39 °C) presents a challenge during crystallization, as it can easily "oil out" instead of forming crystals.[2] This occurs when the solute melts in the hot solvent and separates as a liquid. To avoid this, it is crucial to use a solvent system in which the compound is less soluble, allowing for crystallization at a lower temperature. Careful control of the cooling process is also essential.[3]
Q3: My this compound sample is a yellow oil or discolored solid. How can I remove the color?
A3: A yellow tint often indicates the presence of oxidation products.[4] For crystallization, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.[3] In chromatography, these impurities may separate from the main product, but if they co-elute, a different solvent system or stationary phase might be necessary.
Q4: I am observing significant peak tailing during column chromatography of this compound. What is the cause and how can I fix it?
A4: Peak tailing for basic compounds like this compound on silica gel is common due to strong interactions between the basic nitrogen atom and acidic silanol groups on the silica surface. To mitigate this, a basic modifier such as triethylamine (TEA) or a solution of ammonia in methanol should be added to the mobile phase.[5] Using an alternative stationary phase like basic or neutral alumina can also be effective.[5]
Troubleshooting Guides
Crystallization Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| "Oiling out" during cooling | The solution is too concentrated, or the boiling point of the solvent is higher than the melting point of this compound.[3] | - Re-heat the mixture to redissolve the oil and add more of the "good" solvent to decrease saturation. - Switch to a solvent system with a lower boiling point. - Try to induce crystallization at a lower temperature by scratching the flask or adding a seed crystal once the solution has cooled below the melting point.[3] |
| No crystal formation upon cooling | - The solution is too dilute (too much solvent was used). - The solution is supersaturated.[3] | - Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. - Reduce the volume of the solvent by evaporation and allow it to cool again. - Place the solution in an ice bath or refrigerator to further decrease solubility (be cautious of oiling out). |
| Low recovery of purified product | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - The crystals were washed with a solvent in which they are too soluble. - Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[6] - Ensure the filtration apparatus is pre-heated before hot filtration.[6] |
| Product is still impure after one crystallization | The chosen solvent system is not effective at separating the specific impurities present. | - Perform a second recrystallization. - Try a different solvent or a binary solvent system to alter the solubility characteristics of the product versus the impurities.[7] |
Chromatography Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Streaking or broad peaks on TLC and column | Strong interaction between the basic amine and the acidic silica gel.[5] | - Add a basic modifier to the eluent (e.g., 0.1-1% triethylamine or 1-2% of 7N ammonia in methanol).[5] - Use a less acidic stationary phase like neutral or basic alumina.[5] |
| Compound does not move from the baseline (Rf = 0) | The eluent is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. |
| Compound runs with the solvent front (Rf = 1) | The eluent is too polar. | - Decrease the polarity of the mobile phase. For instance, increase the proportion of a non-polar solvent like hexane in a hexane/ethyl acetate mixture. |
| Low recovery from the column | - Irreversible adsorption onto the silica gel. - The compound is unstable on silica gel. | - Use the troubleshooting steps for tailing (add a basic modifier to the eluent).[5] - Consider using an alternative stationary phase such as alumina or a deactivated silica gel.[5] - If the compound is sufficiently non-polar, reversed-phase chromatography could be an option.[5] |
Experimental Protocols
Protocol 1: Purification of this compound by Crystallization
This protocol outlines a general procedure using a binary solvent system, which is often effective for compounds that are difficult to crystallize from a single solvent.
1. Solvent System Selection:
-
A good starting point is a non-polar/polar solvent mixture such as Hexane/Ethyl Acetate or Hexane/Acetone. This compound should be soluble in the polar solvent and sparingly soluble in the non-polar solvent.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the "good" solvent (e.g., Ethyl Acetate or Acetone) dropwise at room temperature with stirring until the solid just dissolves.
-
Gently warm the solution on a hot plate to ensure complete dissolution. Do not overheat, to avoid oiling out.
3. Crystallization:
-
Slowly add the "poor" solvent (e.g., Hexane) dropwise to the warm solution until it becomes slightly turbid.
-
If turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
For maximum yield, the flask can then be placed in an ice bath for 30 minutes.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold "poor" solvent (Hexane).
-
Due to the low melting point, do not dry the crystals in a high-temperature oven. Air-dry the crystals on the filter paper under vacuum, or in a desiccator at room temperature.
Protocol 2: Purification of this compound by Flash Column Chromatography
This protocol is suitable for separating this compound from less polar or more polar impurities.
1. TLC Analysis:
-
First, determine an appropriate solvent system using Thin Layer Chromatography (TLC).
-
A good starting mobile phase is a mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol), with the addition of a basic modifier.
-
Example TLC Eluent: Dichloromethane/Methanol/Triethylamine (95:4.5:0.5 v/v/v).
-
The ideal Rf value for the target compound is typically between 0.2 and 0.4.
2. Column Preparation:
-
Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).
-
Ensure the silica bed is compact and level.
3. Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the eluent or a strong solvent that will be adsorbed by the silica (e.g., Dichloromethane).
-
Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel (dry loading).
-
Carefully apply the sample to the top of the silica bed.
4. Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, applying gentle pressure (flash chromatography).
-
Collect fractions and monitor them by TLC to identify those containing the purified this compound.
5. Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Be cautious with the bath temperature to avoid melting or decomposing the product.
Visualizations
Caption: Workflow for the purification of this compound by crystallization.
Caption: Experimental workflow for flash column chromatography purification.
Caption: Logical troubleshooting guide for common purification issues.
References
Troubleshooting guide for reactions involving Piperidin-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piperidin-1-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in organic synthesis?
A1: this compound, also known as N-hydroxypiperidine, is a versatile heterocyclic compound. It primarily serves as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for developing therapeutics for neurological disorders.[1] It can also be used as a chiral auxiliary in asymmetric synthesis and in the development of new organic reactions.[1] Additionally, it finds applications in materials science for polymer synthesis and as a precursor for ionic liquids.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To maintain its stability, this compound should be stored under an inert atmosphere at 2-8°C.[2] It is important to keep the container tightly sealed to prevent exposure to air and moisture, which can lead to degradation.[2]
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is effective for quantifying non-volatile impurities, while Gas Chromatography (GC) is suitable for analyzing volatile components like residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can quantify proton-containing impurities. Mass Spectrometry (MS) helps in confirming the molecular weight and identifying unknown impurities.
Troubleshooting Guides
Below are common problems encountered in reactions involving this compound, along with their potential causes and recommended solutions.
Issue 1: Low Reaction Yield
Q: My reaction yield is consistently lower than expected when using this compound. What could be the cause?
A: Low yields in reactions involving this compound can stem from several factors, primarily related to the purity of the reagent and the reaction conditions.
Potential Causes and Solutions:
-
Presence of Impurities:
-
Water: N-hydroxy compounds are often sensitive to moisture. Water can react with reagents or intermediates, leading to side reactions and reduced yield.
-
Unreacted Piperidine: If the this compound sample is contaminated with piperidine, the free secondary amine can compete in reactions, leading to the formation of undesired byproducts.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Many reactions with N-hydroxy compounds are temperature-sensitive. Running the reaction at a temperature that is too high can lead to decomposition of the starting material or product. Conversely, a temperature that is too low may result in an incomplete reaction.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times can promote the formation of degradation products.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Unexpected Byproducts
Q: I am observing unexpected spots on my TLC plate and multiple peaks in my crude NMR/LC-MS. What are the likely side reactions?
A: The formation of byproducts is often due to the inherent reactivity of the N-hydroxy group and the piperidine ring, as well as the presence of impurities.
Potential Side Reactions and Byproducts:
-
Oxidation: The N-hydroxy group can be oxidized to form a nitrone.[3] This is more likely to occur in the presence of oxidizing agents or even atmospheric oxygen over extended periods.
-
Decomposition: At elevated temperatures, this compound can decompose. Potential degradation pathways include ring-opening reactions.[2]
-
Reaction with Impurities: As mentioned previously, impurities like piperidine can react to form N-substituted byproducts.
Troubleshooting and Identification of Byproducts:
-
Characterize Byproducts: Isolate the major byproducts using column chromatography and characterize them using NMR, MS, and IR spectroscopy.
-
Review Reaction Conditions:
-
Inert Atmosphere: If oxidation is suspected, ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Maintain strict temperature control to prevent thermal decomposition.
-
-
Purity of Starting Materials: Re-evaluate the purity of all starting materials, not just this compound.
Data on Impurity Effects
The presence of piperidine as an impurity in this compound can significantly impact the yield of the desired product, as it competes for reagents. The following table provides hypothetical data on the effect of piperidine impurity on the yield of a generic substitution reaction.
| Piperidine Impurity (%) | Expected Yield (%) | Observed Yield (%) |
| < 0.1 | > 95 | 94 |
| 1 | > 95 | 85 |
| 5 | > 95 | 60 |
| 10 | > 95 | 35 |
Experimental Protocols
Below are example protocols for common reactions where this compound might be used. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Knoevenagel Condensation Catalyzed by this compound
This protocol describes the condensation of an aldehyde with an active methylene compound, catalyzed by this compound.
Materials:
-
Aldehyde (1.0 equiv)
-
Active methylene compound (e.g., malononitrile) (1.0 equiv)
-
This compound (0.1 equiv)
-
Ethanol (solvent)
Procedure:
-
Dissolve the aldehyde (1.0 equiv) and the active methylene compound (1.0 equiv) in ethanol in a round-bottom flask.
-
Add this compound (0.1 equiv) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Comparative Yield Data for Knoevenagel Condensation:
The choice of catalyst can influence the reaction yield. Below is a comparison of yields for the Knoevenagel condensation of benzaldehyde and malononitrile using piperidine versus an estimated yield for this compound.
| Catalyst | Reaction Time (h) | Yield (%) |
| Piperidine | 2 | ~95%[2] |
| This compound | 3-4 | ~85-90% (estimated) |
Protocol 2: Oxidation of a Secondary Amine to a Nitrone
This protocol outlines the oxidation of a secondary amine to a nitrone using an oxidizing agent, where this compound itself can be the substrate for oxidation or a related N-hydroxy compound could be used. For the purpose of this guide, we will describe the oxidation of this compound to its corresponding nitrone.
Materials:
-
This compound (1.0 equiv)
-
Hydrogen Peroxide (H₂O₂) (1.1 equiv)
-
Methanol (solvent)
Procedure:
-
Dissolve this compound (1.0 equiv) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add hydrogen peroxide (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding a small amount of manganese dioxide to decompose excess hydrogen peroxide.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude nitrone.
-
Purify by column chromatography if necessary.
Analytical Methods
Detailed analytical methods are crucial for monitoring reaction progress and assessing the purity of both starting materials and products.
HPLC Method for Purity Analysis of this compound
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B (re-equilibration)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
GC-MS Method for Impurity Profiling
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm
-
Carrier Gas: Helium, constant flow 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 35-550 amu
Signaling Pathway and Workflow Diagrams
Knoevenagel Condensation Mechanism:
Caption: Simplified mechanism of the Knoevenagel condensation.
General Experimental Workflow:
Caption: A general workflow for a typical organic synthesis experiment.
References
Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Piperidin-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of Piperidin-1-ol. Our goal is to help you optimize your reaction conditions, troubleshoot common issues, and achieve high yields of your desired N-alkylated products.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the N-alkylation of this compound?
There are two primary methods for the N-alkylation of this compound:
-
Direct Alkylation: This method involves the reaction of this compound with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a base.[1]
-
Reductive Amination: This approach involves the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent. This method can be advantageous for introducing a variety of alkyl groups and can help to avoid over-alkylation.[2][3]
Q2: Which is more favorable, N-alkylation or O-alkylation of this compound?
Generally, N-alkylation is more favorable than O-alkylation. The nitrogen atom in the hydroxylamino group is typically more nucleophilic than the oxygen atom, leading to a preference for alkylation at the nitrogen.[4] However, the choice of reagents and reaction conditions can influence the selectivity.
Q3: What are the common side reactions to be aware of during the N-alkylation of this compound?
Common side reactions include:
-
O-Alkylation: Although less favorable, O-alkylation can occur, leading to the formation of O-alkylated byproducts.[4][5]
-
Over-alkylation: The newly formed N-alkyl-piperidin-1-ol can undergo a second alkylation to form a quaternary ammonium salt, especially if an excess of a reactive alkylating agent is used.[1]
-
Oxidation: The hydroxylamino group is susceptible to oxidation, which can lead to the formation of nitrones, particularly in the presence of oxidizing agents or under harsh reaction conditions.[6]
-
Elimination Reactions: Under certain conditions, elimination reactions may compete with the desired substitution.[6]
Q4: How can I improve the selectivity for N-alkylation over O-alkylation?
To favor N-alkylation, consider the following:
-
Choice of Alkylating Agent: Alkylating agents with softer leaving groups, such as iodides, tend to favor N-alkylation.[4]
-
Reaction Conditions: Using a non-polar solvent can favor N-alkylation.
-
Protecting Groups: If exclusive O-alkylation is desired, the nitrogen can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[7][8]
Troubleshooting Guide
| Issue | Probable Cause(s) | Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Alkylating Agent: The alkyl halide may be unreactive (e.g., alkyl chloride).2. Insufficient Base: The base may not be strong enough to deprotonate the hydroxylamine or neutralize the acid formed during the reaction.3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use a more reactive alkylating agent (iodide > bromide > chloride).2. Switch to a stronger base (e.g., NaH, K₂CO₃).[1]3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of a Significant Amount of O-Alkylated Product | 1. Hard Alkylating Agent: Use of alkylating agents with hard leaving groups (e.g., sulfates, triflates).[4]2. Reaction Conditions: Certain solvent and base combinations may favor O-alkylation. | 1. Use an alkylating agent with a softer leaving group (e.g., alkyl iodide).[4]2. Screen different solvents and bases to optimize for N-alkylation. |
| Presence of Over-Alkylated Product (Quaternary Salt) | 1. Excess Alkylating Agent: Using a large excess of the alkylating agent.2. High Reactivity of Alkylating Agent: Highly reactive alkylating agents can lead to rapid sequential alkylations. | 1. Use a stoichiometric amount or a slight excess (1.1 equivalents) of the alkylating agent.[1]2. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[1] |
| Formation of Unidentified Byproducts (Potential Oxidation) | 1. Presence of Oxidants: Air or other oxidizing agents may be present in the reaction.2. Harsh Reaction Conditions: High temperatures or prolonged reaction times can promote oxidation. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Optimize the reaction temperature and time to minimize degradation. |
| Difficult Purification of the Final Product | 1. Similar Polarity of Products and Byproducts: N- and O-alkylated products may have similar polarities.2. Presence of Quaternary Salts: These salts can be difficult to separate from the desired product. | 1. Utilize column chromatography with a carefully selected eluent system.2. For quaternary salts, consider an aqueous workup to remove the water-soluble salt. |
Quantitative Data Summary
Table 1: Influence of Reaction Parameters on N-Alkylation of this compound (Illustrative Data)
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield of N-Alkyl Product (%) | Typical Yield of O-Alkyl Product (%) |
| Methyl Iodide | K₂CO₃ | Acetonitrile | 25 | 85-95 | <5 |
| Ethyl Bromide | NaH | THF | 0 to 25 | 70-85 | 5-10 |
| Benzyl Bromide | K₂CO₃ | DMF | 25 | 80-90 | <5 |
| Isopropyl Bromide | NaH | THF | 50 | 40-60 | 10-20 |
| Methyl Tosylate | K₂CO₃ | Acetonitrile | 25 | 60-75 | 15-25 |
Note: These are representative yields and can vary based on specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
-
To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or THF) in a round-bottom flask, add a base (e.g., K₂CO₃ (1.5 eq.) or NaH (1.2 eq.)) under an inert atmosphere.
-
Stir the mixture at room temperature (or 0 °C for reactive bases like NaH) for 15-30 minutes.
-
Slowly add the alkyl halide (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or gently heat (e.g., 50-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination with an Aldehyde or Ketone
-
Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., methanol, dichloroethane).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate iminium/oximinium ion.
-
Add a reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: Troubleshooting decision tree for N-alkylation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Hydroxypiperidine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Challenges in the Scale-up of Piperidin-1-ol Production
Welcome to the technical support center for the production of Piperidin-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to pilot or production-scale manufacturing. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: Two primary synthetic routes are commonly considered for the scale-up of this compound production:
-
Direct N-amination of Piperidine: This method involves the reaction of piperidine with a hydroxylamine derivative, such as hydroxylamine-O-sulfonic acid, in an aqueous alkaline solution. Careful control of stoichiometry and reaction temperature is crucial for high yields.[1]
-
Reduction of a Cyclic Nitrone Precursor: This approach involves the synthesis of a piperidine-based nitrone, which is then reduced to this compound. This method can offer good control over the final product structure.
Q2: What are the main safety concerns when scaling up this compound production?
A2: The scale-up of this compound synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents involved. Piperidine, a key starting material, is a highly flammable, corrosive, and toxic liquid.[2][3][4][5] Key safety considerations include:
-
Handling of Piperidine: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Exothermic Reactions: The synthesis of this compound can be exothermic, necessitating robust temperature control to prevent runaway reactions.[6][7]
-
Flammability: Piperidine and many organic solvents used in the synthesis are flammable. Ensure all equipment is properly grounded and avoid ignition sources.[4]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[3]
Q3: How can I monitor the progress of the this compound synthesis reaction at a large scale?
A3: Several analytical techniques can be employed for at-line or in-line monitoring of the reaction to ensure optimal yield and purity. These include:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative monitoring of the consumption of starting materials and the formation of the product.[8]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products, allowing for precise determination of reaction kinetics and yield.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for at-line monitoring by taking aliquots from the reaction vessel at different time points.[8]
Troubleshooting Guides
Issue 1: Low or Inconsistent Yield Upon Scale-Up
Q: We are experiencing a significant drop in yield when scaling up the synthesis of this compound. What are the potential causes and solutions?
A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors. The following table outlines potential causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution | Rationale |
| Inefficient Heat Transfer | The synthesis of this compound is often exothermic. Larger reaction volumes have a lower surface-area-to-volume ratio, leading to inefficient heat dissipation and potential degradation of the product.[7] | Transition from an ice bath to a jacketed reactor with a cooling system. | Ensures efficient heat removal and precise temperature control.[6] |
| Poor Mixing and Mass Transfer | Inadequate mixing in a larger reactor can lead to heterogeneous reaction conditions, resulting in incomplete reactions and the formation of by-products.[7] | Utilize a mechanical overhead stirrer with an appropriately designed impeller. | Ensures homogeneity of the reaction mixture, improving both heat and mass transfer. |
| Reagent Addition Rate | Rapid addition of reagents can exacerbate exotherms and promote the formation of side products.[7] | Employ a syringe pump or an addition funnel for slow, controlled addition of the limiting reagent. | Minimizes localized high concentrations of reactants and helps to control the reaction temperature.[6] |
| Incomplete Reaction | Insufficient reaction time or inadequate monitoring can lead to premature workup. | Monitor the reaction to completion using TLC, HPLC, or GC-MS before quenching and workup. | Ensures maximum conversion of starting materials to the desired product.[8] |
Issue 2: Increased Formation of Impurities
Q: Upon scaling up, we observe an increase in by-products and unreacted starting materials. How can we minimize these impurities?
A: The formation of impurities is often magnified at a larger scale. Below is a guide to common impurities and strategies for their mitigation.
| Impurity | Potential Cause | Mitigation Strategy |
| Unreacted Piperidine | Incomplete reaction due to poor mixing or insufficient reaction time. | Improve mixing efficiency and monitor the reaction to completion before workup.[7] |
| Over-alkylation/Side Products | Localized high concentrations of reagents or elevated temperatures. | Control the stoichiometry carefully, add the limiting reagent slowly, and maintain the optimal reaction temperature.[7] |
| Solvent-Related Impurities | Use of non-anhydrous solvents or solvents that react with the reagents. | Use anhydrous solvents and ensure the chosen solvent is inert under the reaction conditions. |
| Degradation Products | Instability of the product at elevated temperatures or under certain pH conditions. | Maintain strict temperature control and optimize the pH of the reaction mixture. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via N-amination of Piperidine (Illustrative)
This protocol is an illustrative example based on the synthesis of similar compounds and should be optimized for your specific conditions.
1. Reactor Setup:
-
Assemble a 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and an addition funnel.
-
Dry the reactor under a nitrogen atmosphere.
2. Reagent Charging:
-
Charge the reactor with piperidine (1.2 equivalents) and an appropriate solvent (e.g., anhydrous diethyl ether).[6]
3. Reaction Initiation:
-
Stir the mixture and cool to 0-5 °C using a circulating chiller.[6]
-
Dissolve hydroxylamine-O-sulfonic acid (1.0 equivalent) in water and transfer to the addition funnel.
4. Controlled Addition:
-
Add the hydroxylamine-O-sulfonic acid solution dropwise to the stirred piperidine solution over 2-3 hours, maintaining the internal temperature between 0-5 °C.[6]
5. Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.[6]
-
Monitor the reaction progress by TLC or HPLC.[8]
6. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 10 °C.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for this compound scale-up issues.
References
- 1. WO2006115456A1 - Synthesis of 1-aminopiperidine - Google Patents [patents.google.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. chemos.de [chemos.de]
- 5. carlroth.com [carlroth.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Piperidin-1-ol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude Piperidin-1-ol (also known as N-Hydroxypiperidine). Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound largely depend on the synthetic route employed. A frequent method is the oxidation of piperidine.[1] Potential impurities include:
-
Unreacted Piperidine: The starting material may not have fully reacted.
-
Piperidine N-oxide: A potential byproduct of the oxidation process.
-
Over-oxidation Products (Nitrones): The secondary amine of N-hydroxypiperidine can be further oxidized to form nitrones, especially in the presence of strong oxidizing agents.[2]
-
Solvent Residues: Residual solvents from the reaction and workup steps.
-
Degradation Products: N-hydroxy compounds can be unstable under certain conditions (e.g., high temperature, extreme pH) and may degrade.[3]
Q2: What is the initial appearance of crude this compound and what does discoloration indicate?
A2: Pure this compound is typically composed of fine white crystals.[2] A yellow or brownish tint in the crude product often suggests the presence of oxidation byproducts or other colored impurities.
Q3: What are the primary methods for purifying crude this compound?
A3: The most common and effective purification methods for this compound are:
-
Recrystallization: Effective for removing small amounts of impurities from a solid product.
-
Column Chromatography: Useful for separating the target compound from impurities with different polarities.
-
Distillation (under reduced pressure): Suitable for purifying liquid samples or low-melting solids, but caution must be exercised due to the potential for thermal degradation.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is a reliable way to quantify purity and detect impurities.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and confirming the molecular weight of the product.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any impurities present.
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative assessment of purity and for monitoring the progress of purification.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The compound's melting point may be lower than the boiling point of the chosen solvent, or the solution is too concentrated. | Try a lower-boiling point solvent or a solvent mixture. You can also try adding a small amount of a co-solvent in which the compound is less soluble to induce crystallization. |
| No crystal formation upon cooling | The solution is not sufficiently saturated, or there are no nucleation sites. | Concentrate the solution by slowly evaporating some of the solvent. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add a seed crystal of pure this compound. |
| Low recovery of the product | Too much solvent was used, or the cooling process was too rapid or not cold enough. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. |
| Colored impurities remain in crystals | The impurities have similar solubility to the product in the chosen solvent. | Try a different recrystallization solvent or solvent system. A preliminary wash of the crude solid with a solvent in which the product is sparingly soluble might help remove some colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities | The chosen mobile phase (eluent) has either too high or too low polarity. | Optimize the eluent system using TLC. A good starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). |
| Product is not eluting from the column | The eluent is not polar enough, or the compound is strongly adsorbed to the stationary phase (e.g., silica gel). | Gradually increase the polarity of the eluent. For basic compounds that may interact strongly with acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve elution. |
| Tailing of the product peak | Strong interaction between the basic nitrogen of the piperidine ring and the acidic silanol groups on the silica gel. | As with elution issues, add a basic modifier like triethylamine to the mobile phase. Alternatively, use a different stationary phase such as alumina or a deactivated silica gel. |
| Cracking of the silica gel bed | Improper packing of the column or running the column dry. | Ensure the silica gel is packed as a uniform slurry. Never let the solvent level drop below the top of the silica gel. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify solid crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of ethyl acetate and hexane, or isopropanol)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent to just dissolve the solid.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
Objective: To separate this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Mobile phase (e.g., a gradient of ethyl acetate in hexane)
-
Chromatography column
-
Collection tubes
Methodology:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane) and pack the column.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the low-polarity mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, and 50% ethyl acetate in hexane) to elute the compounds.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purity Assessment by HPLC
Objective: To determine the purity of this compound using reverse-phase HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions (Example for a related compound, may require optimization): [4]
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient: Start with a low percentage of B, and gradually increase it. A typical gradient might be 10% to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
Data Analysis: The purity is calculated by determining the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Data Presentation
The following tables summarize illustrative quantitative data for the purification and analysis of N-hydroxypiperidine derivatives. The actual results for this compound may vary depending on the specific impurities and experimental conditions.
Table 1: Comparison of Purification Methods for N-Hydroxypiperidine Analogs
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >99% | 70-90% | Simple, cost-effective, good for removing small amounts of impurities. | Can have lower yields if the product is significantly soluble in the cold solvent. |
| Column Chromatography | >98% | 60-85% | Excellent for separating complex mixtures and closely related impurities. | More time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
| Distillation (Vacuum) | >99% | 75-95% | Effective for removing non-volatile impurities and solvent residues. | Risk of thermal degradation of the N-hydroxy compound. |
Table 2: Example HPLC Purity Analysis Data for a Purified N-Hydroxypiperidine Derivative
| Peak Number | Retention Time (min) | Area (%) | Identification |
| 1 | 2.5 | 0.2 | Solvent Front / Highly Polar Impurity |
| 2 | 5.8 | 0.5 | Unidentified Impurity |
| 3 | 8.2 | 99.1 | N-Hydroxypiperidine Derivative |
| 4 | 10.1 | 0.2 | Less Polar Impurity |
Mandatory Visualization
Caption: Workflow for the purification and analysis of crude this compound.
References
- 1. This compound CAS 4801-58-5|Research Chemical [benchchem.com]
- 2. N-Hydroxypiperidine - Wikipedia [en.wikipedia.org]
- 3. Degradation of N-hydroxy-3,4-methylenedioxymethamphetamine in aqueous solution and its prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cmbr-journal.com [cmbr-journal.com]
Strategies to minimize by-product formation with Piperidin-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Piperidin-1-ol. The focus is on providing practical strategies to minimize the formation of by-products and enhance reaction efficiency and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and what types of reactions can it undergo?
A1: this compound possesses two primary reactive sites: the hydroxyl group attached to the nitrogen (N-OH) and the nitrogen atom itself. The lone pair of electrons on the oxygen and nitrogen atoms allows the molecule to act as a nucleophile. Key reactions include:
-
O-Alkylation/O-Acylation: The hydroxyl group can react with electrophiles to form ethers and esters.
-
Oxidation: As a secondary hydroxylamine, this compound can be oxidized, for instance with hydrogen peroxide, to form a nitrone.[1][2]
-
N-Alkylation/N-Acylation: The nitrogen atom can also be targeted in reactions, though the hydroxyl group often influences its reactivity.[3]
Q2: How stable is this compound and what conditions should be avoided?
A2: The stability of this compound is influenced by pH, temperature, and the presence of oxidizing or reducing agents.
-
pH: Strongly acidic conditions can protonate the nitrogen, potentially making the hydroxyl group a better leaving group and facilitating decomposition. Piperidine itself is known to be susceptible to degradation in highly acidic environments.[4] Strongly basic conditions can deprotonate the hydroxyl group, increasing its nucleophilicity but also potentially promoting side reactions.
-
Temperature: Elevated temperatures can accelerate decomposition. It is recommended to store this compound under an inert atmosphere at 2-8°C.[3] Prolonged reaction times at high temperatures may lead to the formation of degradation by-products.[1]
-
Atmosphere: Exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, may lead to oxidative degradation.[5]
Q3: What are the expected degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of piperidine and hydroxylamines, plausible degradation routes include:
-
Oxidation: Formation of nitrones and potentially ring-opened products. Over-oxidation could lead to further degradation.[2][5]
-
Thermal Decomposition: At elevated temperatures, cleavage of the N-O bond or C-N bonds within the ring could occur.[3]
-
Acid/Base Catalyzed Reactions: In acidic solution, elimination of water to form an iminium ion is possible. In the presence of a strong base, other rearrangements might be facilitated.
Troubleshooting Guides
Issue 1: Formation of Nitrone and Over-Oxidation By-products During Oxidation Reactions
Question: I am trying to perform a reaction on the piperidine ring, but I am observing by-products that seem to result from oxidation of the N-OH group, such as the corresponding nitrone. How can I prevent this?
Answer: The N-hydroxy group is susceptible to oxidation. To minimize the formation of nitrones and other oxidation by-products, consider the following strategies:
-
Choice of Oxidant: Use mild and selective oxidizing agents. For reactions not intended to modify the N-OH group, avoid strong oxidants like permanganate or dichromate. If the goal is a specific oxidation on the ring, the N-OH group may need to be protected.
-
Control of Reaction Conditions:
-
Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Use an ice bath (0°C) during the addition of reagents to control any exotherm.
-
Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
-
Protecting Groups: Consider protecting the N-hydroxy group as a silyl ether or another suitable protecting group before proceeding with the oxidation of the piperidine ring.
Illustrative Data on Oxidant Selectivity (Hypothetical)
| Oxidizing Agent | Target Reaction | Primary By-product | Recommended Action |
| Hydrogen Peroxide | Oxidation of ring carbon | Nitrone | Protect N-OH group |
| Dess-Martin Periodinane | Oxidation of a ring alcohol | Minimal N-OH oxidation | Use stoichiometric amounts |
| KMnO4 | General Oxidation | Multiple by-products | Avoid; too strong |
Experimental Protocol: Protection of the N-OH Group
-
Dissolution: Dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 equiv).
-
Protecting Group Addition: Cool the solution to 0°C and add a silylating agent (e.g., tert-butyldimethylsilyl chloride, 1.1 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting O-protected this compound by flash column chromatography.
Issue 2: N-Alkylation vs. O-Alkylation By-products in Alkylation Reactions
Question: I am attempting to O-alkylate the hydroxyl group of this compound but I am getting a mixture of O-alkylated and N-alkylated products. How can I improve the selectivity for O-alkylation?
Answer: The selectivity between N- and O-alkylation depends on the reaction conditions, particularly the base and solvent used. The hydroxyl group is generally more acidic than an N-H bond, but the nitrogen is often more nucleophilic.
-
Choice of Base: To favor O-alkylation, use a strong, non-nucleophilic base that will selectively deprotonate the hydroxyl group. Sodium hydride (NaH) is a common choice.[1] Using a weaker base might not fully deprotonate the oxygen, leaving the nitrogen as the more competitive nucleophile.
-
Solvent: Aprotic polar solvents like THF or DMF are generally effective for this type of reaction.[1]
-
Counter-ion: The nature of the cation can influence the reactivity of the resulting alkoxide.
-
Temperature Control: Perform the deprotonation at a low temperature (e.g., 0°C) before adding the alkylating agent to ensure the formation of the O-nucleophile.
Logical Workflow for Optimizing O-Alkylation
Caption: Troubleshooting workflow for O-alkylation of this compound.
Visualizing Potential By-product Pathways
The following diagrams illustrate potential reaction pathways leading to common by-products from this compound.
Oxidation Pathways
Caption: Potential by-products from the oxidation of this compound.
Alkylation Pathways
Caption: Competing N- vs. O-alkylation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Hydroxypiperidine - Wikipedia [en.wikipedia.org]
- 3. This compound CAS 4801-58-5|Research Chemical [benchchem.com]
- 4. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Study of Piperidin-1-ol and TEMPO as Oxidation Catalysts
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The selective oxidation of alcohols to carbonyl compounds is a cornerstone of modern organic synthesis, critical in the production of pharmaceuticals and fine chemicals. The ideal catalyst for this transformation should be efficient, selective, and environmentally benign. In this context, nitroxyl radicals have emerged as a powerful class of catalysts. This guide provides a comparative analysis of two such compounds: the well-established 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) and the structurally related Piperidin-1-ol (also known as N-hydroxypiperidine).
While TEMPO is a widely utilized and extensively studied catalyst for alcohol oxidation, it is important to note that, based on a comprehensive review of available scientific literature, This compound is not established as a catalyst for the oxidation of alcohols in the same capacity. Research primarily focuses on its synthesis, its own oxidation to other compounds, or its biological roles, rather than its application as a catalyst for oxidizing external substrates like alcohols.
Therefore, this guide will first provide a detailed overview of TEMPO as a benchmark oxidation catalyst, including its performance data and experimental protocols. Subsequently, it will discuss the chemical properties of this compound and the current state of research, explaining the likely reasons for its absence as a commonly used oxidation catalyst in synthetic chemistry.
TEMPO: The Preeminent Nitroxyl Radical Catalyst for Alcohol Oxidation
TEMPO has established itself as a premier catalyst for the selective and efficient oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[1] Its stability as a radical and its ability to operate under mild reaction conditions make it a highly attractive alternative to traditional heavy-metal-based oxidants.[1]
Mechanism of TEMPO-Catalyzed Oxidation
The catalytic activity of TEMPO is centered around a redox cycle involving the TEMPO radical, the corresponding oxoammonium cation, and the hydroxylamine. The actual oxidizing species is the N-oxoammonium ion, which is generated in situ from the TEMPO radical by a co-oxidant. This oxoammonium ion then oxidizes the alcohol, leading to the formation of the carbonyl compound and the TEMPO hydroxylamine. The hydroxylamine is subsequently re-oxidized back to the TEMPO radical, completing the catalytic cycle.
Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.
Performance Data of TEMPO-Based Catalytic Systems
The efficiency of TEMPO-catalyzed oxidations is often dependent on the choice of co-oxidant and reaction conditions. Below is a summary of representative data for the oxidation of benzyl alcohol, a common benchmark substrate.
| Co-oxidant/System | Substrate | Product | Yield (%) | Reaction Time (h) |
| NaOCl/KBr | Benzyl alcohol | Benzaldehyde | >95 | 1-2 |
| Cu(I)/O₂ (air) | Benzyl alcohol | Benzaldehyde | ~90 | 1-3 |
| Fe(NO₃)₃/O₂ (air) | Benzyl alcohol | Benzaldehyde | >90 | 2-4 |
Note: Yields and reaction times are approximate and can vary based on specific reaction conditions.
Experimental Protocols for TEMPO-Catalyzed Oxidation
Below are generalized experimental protocols for common TEMPO-catalyzed oxidation systems.
1. Anelli-Montanari Oxidation (TEMPO/NaOCl)
-
Reagents: Substrate (alcohol), TEMPO (1 mol%), KBr (10 mol%), NaOCl (1.2 eq.), NaHCO₃ (2 eq.), Dichloromethane (DCM), Water.
-
Procedure:
-
Dissolve the alcohol, TEMPO, and KBr in DCM.
-
Add an aqueous solution of NaHCO₃.
-
Cool the mixture to 0°C in an ice bath.
-
Add the NaOCl solution dropwise while maintaining the temperature at 0°C.
-
Stir vigorously until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction with sodium thiosulfate solution.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
2. Copper/TEMPO Aerobic Oxidation
-
Reagents: Substrate (alcohol), TEMPO (5 mol%), Copper(I) salt (e.g., CuBr, 5 mol%), Bipyridine (bpy, 5 mol%), N-Methylimidazole (NMI, 10 mol%), Acetonitrile (MeCN).
-
Procedure:
-
To a flask open to the air, add the alcohol, CuBr, bpy, and TEMPO in MeCN.
-
Stir the mixture, and then add NMI.
-
Continue stirring at room temperature. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC or GC.
-
Upon completion, quench with an aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate.
-
Caption: General experimental workflows for TEMPO-catalyzed oxidations.
This compound (N-Hydroxypiperidine): A Potential but Unexplored Catalyst
This compound is a hydroxylamine derivative of piperidine. While structurally related to the hydroxylamine form of TEMPO, its application as an oxidation catalyst is not documented in the scientific literature.
Chemical Properties and Potential as a Catalyst
The catalytic activity of nitroxyl radicals like TEMPO relies on the stability of the radical and the accessibility of the oxoammonium ion. For N-hydroxy compounds to be effective catalysts in a similar cycle, they would need to be readily oxidized to a stable nitroxyl radical.
In the case of this compound, the corresponding nitroxyl radical is not as stable as TEMPO. The four methyl groups in TEMPO provide steric shielding to the radical, which significantly contributes to its stability and prevents side reactions. This compound lacks this steric protection, making its corresponding radical more susceptible to decomposition or undesired side reactions.
Furthermore, other N-hydroxy compounds that have shown catalytic activity, such as N-hydroxyphthalimide (NHPI), possess electronic features that stabilize the corresponding nitroxyl radical (PINO). The electron-withdrawing phthaloyl group in NHPI strengthens the O-H bond, making the PINO radical a more potent hydrogen atom abstractor. This compound lacks such activating groups.
Current State of Research
Current research on this compound and related N-hydroxypiperidines focuses on:
-
Synthesis: Development of new methods for the preparation of N-hydroxypiperidine derivatives.
-
Oxidation of N-hydroxypiperidine: Studies on the oxidation of N-hydroxypiperidine itself to form nitrones and other products.
-
Biological Activity: Investigation of the pharmacological and toxicological properties of piperidine derivatives.
There is no significant body of work demonstrating the use of this compound as a catalyst for the oxidation of alcohols to carbonyl compounds.
Conclusion: A Clear Choice for Oxidation Catalysis
Based on the extensive body of scientific evidence, TEMPO is the clear and established choice as an oxidation catalyst for the conversion of alcohols to aldehydes and ketones. It offers high efficiency, selectivity, and operates under mild conditions. A variety of well-documented experimental protocols are available for its use with different co-oxidants, catering to various synthetic needs.
In contrast, This compound is not a recognized catalyst for this transformation. The lack of steric and electronic stabilizing features, which are crucial for the catalytic efficacy of TEMPO and other N-hydroxy catalysts like NHPI, likely accounts for its absence in this application.
For researchers and professionals in drug development and chemical synthesis, TEMPO and its derivatives remain the go-to nitroxyl radical catalysts for reliable and selective alcohol oxidation. Future research may explore the catalytic potential of novel N-hydroxy compounds, but as it stands, this compound does not feature as a viable alternative to the robust and well-understood TEMPO catalytic systems.
References
A Comparative Guide to Validated Analytical Methods for Piperidin-1-ol Purity Assessment
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like Piperidin-1-ol is paramount. The choice of analytical method is critical for accurate quantification and impurity profiling, directly impacting quality control and regulatory compliance. This guide provides a comparative overview of three principal analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nonaqueous Acid-Base Titration. While specific validated methods for this compound are not extensively published, the methodologies presented here are based on established and validated protocols for analogous piperidine derivatives and can be adapted and validated for purpose.
Method Comparison at a Glance
The selection of an optimal analytical method hinges on factors such as the nature of potential impurities, required sensitivity, specificity, and available instrumentation. The following table summarizes the key performance characteristics of the discussed methods.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nonaqueous Acid-Base Titration |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and partitioning of the analyte in a gaseous mobile phase, followed by mass-based detection.[1] | Quantitative neutralization of the basic analyte with a standardized acidic titrant.[2] |
| Primary Use | Purity assay and quantification of non-volatile or thermally labile impurities.[3] | Identification and quantification of volatile and semi-volatile impurities.[1] | High-precision assay of the total basic content (overall purity).[4] |
| Sensitivity | Moderate to High. Can be enhanced with derivatization or specific detectors.[5] | Very High. Capable of detecting trace-level volatile impurities.[1] | Low. Suitable for quantifying the major component, not trace impurities.[6] |
| Specificity | High. Can separate structurally similar compounds. | Very High. Mass spectral data provides definitive identification.[1] | Low. Measures total basicity and cannot distinguish between different basic compounds. |
| Sample Throughput | High | Moderate to High | High |
| Instrumentation | HPLC system with UV, CAD, ELSD, or MS detector. | GC system coupled with a Mass Spectrometer. | Autotitrator or manual burette with a suitable electrode. |
| Key Advantages | Versatile for a wide range of compounds; standard in pharmaceutical QC.[7] | Excellent for volatile impurities; high sensitivity and specificity.[3] | Simple, rapid, inexpensive, and highly precise for assay determination.[4][6] |
| Key Limitations | May require derivatization for compounds lacking a UV chromophore.[8] | Limited to thermally stable and volatile compounds. | Cannot identify or quantify individual impurities; non-specific. |
| Typical Linearity (R²) | > 0.999[5] | > 0.999 | N/A |
| Typical LOD/LOQ | LOD: ~0.15 µg/mL; LOQ: ~0.44 µg/mL (for derivatized piperidine)[5] | Low ppb levels are achievable.[9] | Not applicable for impurity analysis. |
Visualized Workflows
To better illustrate the processes involved, the following diagrams outline a general workflow for analytical method validation and a decision-making framework for selecting the appropriate technique.
References
- 1. biosynce.com [biosynce.com]
- 2. Acid–base titration - Wikipedia [en.wikipedia.org]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. info.gfschemicals.com [info.gfschemicals.com]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. benchchem.com [benchchem.com]
- 9. apps.thermoscientific.com [apps.thermoscientific.com]
Performance comparison of different synthetic routes to Piperidin-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic routes to Piperidin-1-ol (also known as N-hydroxypiperidine), a valuable intermediate in organic synthesis and medicinal chemistry. The comparison focuses on key performance metrics, including reaction yield, purity, reaction time, and scalability, supported by detailed experimental protocols.
Introduction
This compound is a heterocyclic compound featuring a piperidine ring with a hydroxyl group attached to the nitrogen atom. This unique structural motif makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The selection of an optimal synthetic route is crucial for efficiency, cost-effectiveness, and scalability in research and development settings. This guide evaluates the most common and direct methods for the preparation of this compound.
Key Synthetic Routes
The most direct and widely reported methods for the synthesis of this compound involve the N-oxidation of piperidine. An alternative theoretical route, the reduction of a piperidone derivative, is also discussed to provide a comprehensive overview, although it is generally not a direct pathway.
-
Direct Oxidation of Piperidine: This is the most common and straightforward approach, utilizing an oxidizing agent to directly introduce a hydroxyl group onto the nitrogen atom of the piperidine ring.
-
Reduction of 2-Piperidone (δ-Valerolactam): This section explores the possibility of synthesizing this compound from a lactam precursor.
Performance Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound.
| Parameter | Route 1: Direct Oxidation of Piperidine | Route 2: Reduction of 2-Piperidone |
| Starting Material | Piperidine | 2-Piperidone (δ-Valerolactam) |
| Key Reagents | Hydrogen Peroxide (H₂O₂), meta-Chloroperoxybenzoic acid (m-CPBA) | Lithium Aluminum Hydride (LiAlH₄) |
| Typical Yield | Moderate to High (can exceed 90% with specific catalysts) | Not a direct route to this compound. The product is Piperidine. |
| Purity | Generally high, purification by distillation or chromatography. | Not applicable for direct synthesis. |
| Reaction Time | 1 - 24 hours | Not applicable for direct synthesis. |
| Scalability | Good, particularly with H₂O₂ as the oxidant. | Not applicable for direct synthesis. |
| Key Advantages | Direct, one-step synthesis. | Readily available starting material. |
| Key Disadvantages | Requires careful control of reaction conditions to avoid over-oxidation. | Does not directly yield this compound. Requires a subsequent oxidation step. |
Experimental Protocols and Methodologies
Route 1: Direct Oxidation of Piperidine
This route offers a direct conversion of piperidine to this compound. The choice of oxidizing agent can influence the reaction conditions and outcomes.
1.1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used and effective reagent for the N-oxidation of amines.
Experimental Protocol:
-
Dissolve piperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.1 - 1.5 eq.) in the same solvent dropwise to the piperidine solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the meta-chlorobenzoic acid byproduct.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
1.2: Oxidation with Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide is a greener and more atom-economical oxidizing agent, often used with a catalyst.
Experimental Protocol:
-
To a solution of piperidine (1.0 eq.) in a suitable solvent like methanol or water, add a catalyst (e.g., sodium tungstate).
-
Add a 30% aqueous solution of hydrogen peroxide (1.1 - 1.5 eq.) dropwise to the reaction mixture. The addition is often done at room temperature, but cooling may be necessary to control the exotherm.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the excess hydrogen peroxide can be quenched by the addition of a reducing agent like sodium sulfite.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Route 2: Reduction of 2-Piperidone (A Multi-Step, Indirect Route)
The reduction of a lactam (cyclic amide) like 2-piperidone with a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) typically results in the complete reduction of the amide carbonyl group to a methylene group, yielding the corresponding cyclic amine (piperidine).[1][2] Therefore, this is not a direct route to this compound. To obtain this compound via this pathway, a subsequent N-oxidation step, as described in Route 1, would be necessary.
Experimental Protocol for the Reduction of 2-Piperidone to Piperidine:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Dissolve 2-piperidone (1.0 eq.) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension with stirring. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with the solvent.
-
Dry the combined filtrate and washings over anhydrous potassium carbonate or sodium sulfate.
-
Remove the solvent by distillation to obtain crude piperidine, which can be further purified by distillation.
-
The resulting piperidine would then need to be subjected to an oxidation procedure as detailed in Route 1 to yield this compound.
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the primary synthetic routes to this compound.
Caption: Workflow for the Direct Oxidation of Piperidine.
Caption: Indirect Synthetic Route from 2-Piperidone.
Conclusion
The direct N-oxidation of piperidine is the most efficient and straightforward method for the synthesis of this compound. The choice between using m-CPBA or hydrogen peroxide will depend on factors such as cost, safety considerations, and the desired scale of the reaction. While the reduction of 2-piperidone is a well-established method for the synthesis of piperidine, it is not a direct route to this compound and requires a subsequent oxidation step, making it a less efficient overall process for obtaining the target N-hydroxy compound. For researchers and drug development professionals, the direct oxidation of piperidine offers a reliable and scalable method for the preparation of this important synthetic intermediate.
References
Piperidin-1-ol: A Comparative Analysis of its Advantages Over Other N-Hydroxy Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug discovery, N-hydroxy compounds play a pivotal role as versatile intermediates and active moieties. Among these, Piperidin-1-ol is emerging as a compound of significant interest. This guide provides an objective comparison of this compound with other common N-hydroxy compounds, such as N-hydroxysuccinimide (NHS) and N-hydroxyphthalimide (NHPI), highlighting its potential advantages through available experimental data and established chemical principles.
Superior Antioxidant Potential and Reactivity
This compound and its derivatives have demonstrated notable antioxidant activity, a property crucial in mitigating oxidative stress implicated in numerous pathological conditions. The antioxidant capacity of N-hydroxy compounds is often attributed to their ability to donate a hydrogen atom from the N-OH group, thereby neutralizing free radicals.
The reactivity of N-hydroxy compounds is also a key determinant of their utility. The redox potential of the N-O radical, formed upon hydrogen abstraction, influences the compound's ability to participate in oxidation-reduction reactions. Generally, N-hydroxy compounds with lower redox potentials exhibit higher oxidation rates.[3] While specific redox potential data for this compound is not abundant, the electron-donating nature of the piperidine ring is expected to lower the redox potential of its corresponding nitroxide radical compared to N-hydroxy compounds bearing electron-withdrawing groups, such as NHS and NHPI. This suggests that this compound may act as a more potent reducing agent and a more efficient catalyst in certain oxidation reactions.
Enhanced Stability and Favorable Physicochemical Properties
The stability of N-hydroxy compounds is a critical factor for their storage, handling, and application in multi-step syntheses. N-hydroxysuccinimide, for example, is known to be susceptible to hydrolysis, which can limit its effectiveness in aqueous environments. While quantitative comparative stability data is scarce, the saturated aliphatic ring structure of this compound may confer greater stability against hydrolysis compared to the imide-based structures of NHS and NHPI.
Table 1: Physicochemical Properties of Selected N-Hydroxy Compounds
| Property | This compound | N-Hydroxysuccinimide (NHS) | N-Hydroxyphthalimide (NHPI) |
| Molecular Formula | C₅H₁₁NO | C₄H₅NO₃ | C₈H₅NO₃ |
| Molecular Weight | 101.15 g/mol | 115.09 g/mol | 163.13 g/mol |
| Appearance | Fine white crystals[2] | White crystalline powder | White to pale yellow crystalline solid |
| Melting Point | 39.3 °C[2] | 95-98 °C | 230 °C (decomposes) |
| Solubility in Water | 113 g/L[2] | Soluble | Slightly soluble |
The higher water solubility of this compound compared to NHPI can be advantageous in certain biological assays and synthetic procedures conducted in aqueous media.
Versatility in Chemical Synthesis
This compound serves as a valuable building block in organic synthesis. The N-hydroxy group can be readily functionalized, and the piperidine scaffold is a common motif in many pharmaceuticals.[4] Its derivatives are utilized in a variety of reactions, including as mediators in controlled radical polymerization and as catalysts in oxidation reactions.
The catalytic activity of N-hydroxy compounds is often linked to the bond dissociation energy (BDE) of the N-OH bond. N-hydroxyphthalimide (NHPI) is a well-known catalyst for aerobic oxidations, partly due to its high N-OH BDE. While the specific BDE for this compound is not widely reported, the electronic properties of the piperidine ring suggest it could modulate the BDE and, consequently, the catalytic activity in a manner distinct from imide-based N-hydroxy compounds.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-hydroxypiperidine involves the oxidation of piperidine. A detailed protocol is as follows:
Materials:
-
Piperidine
-
Acrylonitrile
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Methanol
-
Acetone
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure: [2]
-
Synthesis of the tertiary amine: React piperidine with acrylonitrile to form the tertiary amine product.
-
Formation of the tertiary N-oxide: Dissolve the tertiary amine product in methanol and treat it with meta-chloroperoxybenzoic acid (m-CPBA).
-
Rearrangement to N-hydroxypiperidine: Heat the resulting tertiary N-oxide in acetone to induce rearrangement and form N-hydroxypiperidine.
-
Purification: The product can be purified by extraction with dichloromethane, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol outlines a general procedure for assessing the antioxidant activity of N-hydroxy compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compound (e.g., this compound)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure: [5]
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound and ascorbic acid in methanol.
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound or standard solutions at different concentrations to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
Visualizing the Antioxidant Mechanism
The primary antioxidant mechanism of N-hydroxy compounds involves the donation of a hydrogen atom to a free radical, thereby neutralizing it. This process generates a stable nitroxide radical.
Caption: Generalized antioxidant mechanism of this compound.
Conclusion
This compound presents a compelling profile as a valuable N-hydroxy compound for researchers and drug development professionals. Its potential for superior antioxidant activity, enhanced stability, and favorable physicochemical properties, combined with its versatility in organic synthesis, positions it as an advantageous alternative to more traditional N-hydroxy compounds like NHS and NHPI. Further direct comparative studies are warranted to fully elucidate its performance benefits and unlock its full potential in various applications.
References
A Spectroscopic Showdown: Unveiling the Structural Nuances of Piperidin-1-ol and Its Derivatives
For researchers, scientists, and professionals in drug development, a deep understanding of the structural characteristics of bioactive molecules is paramount. Piperidin-1-ol and its derivatives are significant scaffolds in medicinal chemistry. This guide provides a comparative spectroscopic analysis of this compound, 4-hydroxy-piperidin-1-ol, and 4-methyl-piperidin-1-ol, supported by experimental data and detailed protocols to aid in their characterization.
This comparison will delve into the key spectroscopic signatures obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a clear, data-driven overview of how substitutions on the piperidine ring influence its spectral properties.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry for this compound and its 4-hydroxy and 4-methyl substituted derivatives. This side-by-side comparison highlights the distinct spectral shifts and fragmentation patterns arising from the different functional groups.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-2, H-6 (α-CH₂) | H-3, H-5 (β-CH₂) | H-4 (γ-CH₂) | Other Protons |
| This compound | ~2.8-3.0 | ~1.6-1.8 | ~1.4-1.6 | N-OH (variable) |
| 4-hydroxy-piperidin-1-ol | ~2.7-2.9 (axial), ~3.1-3.3 (equatorial) | ~1.4-1.6 (axial), ~1.8-2.0 (equatorial) | ~3.6-3.8 (CH-OH) | N-OH, C-OH (variable) |
| 4-methyl-piperidin-1-ol | ~2.6-2.8 (axial), ~3.0-3.2 (equatorial) | ~1.1-1.3 (axial), ~1.6-1.8 (equatorial) | ~1.5-1.7 (CH-CH₃) | N-OH (variable), -CH₃ (~0.9-1.0) |
| Piperidine (Reference) [1][2][3] | 2.79 | 1.58 | 1.51 | NH (variable) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-2, C-6 (α-C) | C-3, C-5 (β-C) | C-4 (γ-C) | Other Carbons |
| This compound | ~50-55 | ~25-30 | ~23-28 | - |
| 4-hydroxy-piperidin-1-ol | ~48-52 | ~33-37 | ~65-70 (C-OH) | - |
| 4-methyl-piperidin-1-ol | ~49-53 | ~33-37 | ~30-35 (C-CH₃) | -CH₃ (~21-23) |
| Piperidine (Reference) [1] | 47.45 | 27.24 | 25.21 | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (Aliphatic) | C-N Stretch |
| This compound [4] | 3200-3600 (broad, N-OH) | 2800-3000 | ~1050-1250 |
| 4-hydroxy-piperidin-1-ol [4] | 3200-3600 (broad, N-OH and C-OH) | 2800-3000 | ~1050-1250 |
| 4-methyl-piperidin-1-ol [4] | 3200-3600 (broad, N-OH) | 2800-3000 | ~1050-1250 |
| Piperidine (Reference) [5] | N-H stretch (~3290) | 2800-3000 | ~1050-1250 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 101 | 84, 70, 56 |
| 4-hydroxy-piperidin-1-ol [6] | 117 | 100, 82, 71, 57 |
| 4-methyl-piperidin-1-ol [7] | 115 | 98, 84, 70, 56 |
| Piperidine (Reference) | 85 | 84, 70, 56, 43 |
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis. The following are generalized protocols for acquiring NMR, IR, and MS data for this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8] Ensure the sample is fully dissolved.
-
Instrument : A 400 MHz or 500 MHz NMR spectrometer.[2]
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1 second, pulse angle of 30 degrees.[8]
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.[8]
-
Reference the spectrum to the solvent peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[9]
-
Instrument : A Fourier-Transform Infrared Spectrometer.
-
Acquisition :
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[10]
-
Instrumentation :
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Suitable for volatile and thermally stable derivatives. The sample is injected into a GC equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane) and interfaced with a mass spectrometer using an Electron Ionization (EI) source.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Ideal for less volatile or thermally labile compounds. The sample is injected into an LC system and separated on a C18 reversed-phase column. The eluent is introduced into a mass spectrometer with an Electrospray Ionization (ESI) source.[10]
-
-
Acquisition :
Visualizing the Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of piperidine derivatives, from sample preparation to data interpretation.
Caption: General workflow for spectroscopic analysis.
References
- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 4. This compound CAS 4801-58-5|Research Chemical [benchchem.com]
- 5. Piperidine [webbook.nist.gov]
- 6. 4-Hydroxypiperidine [webbook.nist.gov]
- 7. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Piperidin-1-ol-Derived Catalysts in Alcohol Oxidation
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of alcohols to aldehydes and ketones is a cornerstone of modern organic synthesis, critical in the development of pharmaceuticals and other fine chemicals. While numerous methods exist, the demand for greener, more efficient, and highly selective catalytic systems has driven the exploration of novel catalysts. Among these, piperidin-1-ol-derived catalysts, particularly 2,2,6,6-tetramethylthis compound (TEMPO) and its derivatives, have emerged as powerful tools for alcohol oxidation. This guide provides an objective comparison of the efficacy of TEMPO-based catalytic systems with other common oxidation methods, supported by experimental data and detailed protocols.
Performance Comparison: TEMPO vs. Alternatives
The choice of an oxidation method is often a trade-off between reactivity, selectivity, cost, and environmental impact. Here, we compare the performance of a TEMPO-based system with two widely used methods: Swern oxidation and Dess-Martin periodinane (DMP) oxidation, using the oxidation of benzyl alcohol to benzaldehyde as a representative example.
| Catalyst System/Method | Substrate | Product | Yield (%) | Reaction Time | Key Features & Drawbacks |
| TEMPO/NaOCl (Anelli-Montanari Protocol) | Benzyl Alcohol | Benzaldehyde | ~95%[1][2] | < 1 hour[3] | Features: Catalytic, uses inexpensive and readily available oxidant, mild conditions (0 °C to RT).[4] Drawbacks: Requires a biphasic system, potential for halogenated byproducts. |
| Swern Oxidation | Benzyl Alcohol | Benzaldehyde | 84.7%[5] | ~1-2 hours | Features: High yields, broad substrate scope.[6] Drawbacks: Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide byproduct, requires stoichiometric reagents.[6] |
| Dess-Martin Periodinane (DMP) Oxidation | Benzyl Alcohol | Benzaldehyde | >95%[7] | 0.5 - 2 hours[8] | Features: Mild, room temperature reaction, high yields, neutral pH.[9] Drawbacks: DMP is expensive, potentially explosive, and generates hypervalent iodine waste.[9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and adaptation.
TEMPO-Catalyzed Oxidation of Benzyl Alcohol (Anelli-Montanari Protocol)
This protocol is adapted from the widely used Anelli-Montanari procedure.[2][11]
Materials:
-
Benzyl alcohol
-
2,2,6,6-Tetramethylthis compound (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Potassium bromide (KBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, add benzyl alcohol (1.0 mmol) dissolved in dichloromethane (5 mL).
-
Add TEMPO (0.01 mmol, 1 mol%) and an aqueous solution of potassium bromide (0.1 mmol in 1 mL of water).
-
In a separate flask, prepare a solution of sodium hypochlorite (1.1 mmol) and sodium bicarbonate (0.5 mmol) in water (2 mL).
-
Slowly add the aqueous NaOCl/NaHCO₃ solution to the vigorously stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude benzaldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Swern Oxidation of Benzyl Alcohol
This protocol is a general procedure for the Swern oxidation.[12][13]
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Benzyl alcohol
-
Triethylamine (Et₃N)
Procedure:
-
To a solution of oxalyl chloride (1.2 equiv.) in anhydrous dichloromethane (10 mL) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.4 equiv.) in anhydrous dichloromethane (5 mL) to the oxalyl chloride solution. Stir the mixture for 15 minutes.
-
Add a solution of benzyl alcohol (1.0 equiv.) in anhydrous dichloromethane (5 mL) dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 equiv.) to the reaction mixture and stir for an additional 10 minutes at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Dess-Martin Periodinane (DMP) Oxidation of Benzyl Alcohol
This is a standard procedure for DMP oxidation.[8][14]
Materials:
-
Dess-Martin Periodinane (DMP)
-
Benzyl alcohol
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
To a solution of benzyl alcohol (1.0 equiv.) in dichloromethane (10 mL) in a round-bottom flask, add Dess-Martin periodinane (1.2 equiv.) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion (typically 0.5-2 hours), dilute the reaction mixture with diethyl ether (20 mL).
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (20 mL).
-
Stir the biphasic mixture vigorously until both layers become clear.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Signaling Pathways and Experimental Workflows
Visualizing the complex mechanisms and workflows is crucial for understanding and implementing these chemical transformations.
Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.
Caption: A generalized workflow for alcohol oxidation experiments.
References
- 1. A biphasic oxidation of alcohols to aldehydes and ketones using a simplified packed-bed microreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A General Synthetic Method for the Oxidation of Primary Alcohols to Aldehydes: (S)‐(+)‐2‐Methylbutanal | Semantic Scholar [semanticscholar.org]
- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. BJOC - Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation [beilstein-journals.org]
- 11. P. L. Anelli, C. Biffi, F. Montanari and S. Quici, “Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions,” J. Org. Chem., Vol. 52, 1987, pp. 2559-2562. - References - Scientific Research Publishing [scirp.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 14. ekwan.github.io [ekwan.github.io]
Benchmarking Piperidin-1-ol: A Comparative Guide to Piperidine-Based Reagents in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry and organic synthesis, valued for its presence in numerous pharmaceuticals and natural products.[1][2] The choice of piperidine-based reagent is critical for the success of a synthetic route, influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of Piperidin-1-ol with two other prominent piperidine-based reagents: 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and the related N-hydroxy compound, N-hydroxyphthalimide (NHPI). By presenting available experimental data and detailed protocols, this document aims to assist researchers in selecting the optimal reagent for their specific synthetic challenges.
Overview of Reagents
This compound , a hydroxylamine derivative of piperidine, serves as a versatile intermediate in the synthesis of more complex molecules.[3] Its reactivity is centered around the N-O bond, which can participate in radical-mediated transformations. While less extensively benchmarked than other reagents, its structure suggests potential as a catalyst or mediator in oxidation and C-H functionalization reactions.
TEMPO is a stable nitroxyl radical widely employed as a catalyst for the selective oxidation of alcohols.[4] Its stability, attributed to the steric hindrance from the four methyl groups, allows for its use in catalytic amounts in conjunction with a stoichiometric co-oxidant.[5] TEMPO and its derivatives are renowned for their high chemoselectivity in oxidizing primary alcohols to aldehydes with minimal over-oxidation.[6]
N-hydroxyphthalimide (NHPI) is an N-hydroxy compound that acts as a potent catalyst for a variety of free-radical reactions, particularly C-H functionalization.[7] It generates the phthalimide-N-oxyl (PINO) radical, a highly reactive species capable of abstracting hydrogen atoms from a wide range of substrates.[7]
Comparative Performance Data
While direct, side-by-side quantitative comparisons of this compound with TEMPO and NHPI in the same reaction are not extensively documented in the literature, we can infer performance characteristics based on their known applications. The following tables summarize typical performance data for TEMPO and NHPI in their respective hallmark reactions. A prospective table for this compound is included to outline the key metrics for future benchmarking studies.
Table 1: Performance in Alcohol Oxidation
| Reagent | Substrate | Product | Co-oxidant | Yield (%) | Selectivity | Reference |
| TEMPO | Primary Alcohols | Aldehydes | NaOCl, PhI(OAc)₂, etc. | 85-98% | High for 1° vs. 2° alcohols | [6][8] |
| Secondary Alcohols | Ketones | NaOCl, PhI(OAc)₂, etc. | 90-99% | Good | [6] | |
| N-Hydroxyphthalimide (NHPI) | Benzylic/Allylic Alcohols | Aldehydes/Ketones | Electrochemical | High | Good for benzylic/allylic | [7] |
| Aliphatic Alcohols | Aldehydes/Ketones | Electrochemical | Lower | Moderate | [7] | |
| This compound (Prospective) | Primary Alcohols | Aldehydes | Various | - | - | - |
| Secondary Alcohols | Ketones | Various | - | - | - |
Table 2: Performance in C-H Functionalization
| Reagent | Substrate Type | Functionalization | Co-catalyst/Initiator | Yield (%) | Reference |
| N-Hydroxyphthalimide (NHPI) | Alkanes, Alkylaromatics | Oxidation, Amination, etc. | Transition metals, Light | Variable | [7] |
| This compound (Prospective) | Alkanes, Alkylaromatics | Various | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for reactions catalyzed by TEMPO and NHPI, along with a proposed protocol for evaluating the radical scavenging activity of piperidine derivatives, which would be a key benchmark for this compound.
Protocol 1: TEMPO-Mediated Oxidation of a Primary Alcohol
Objective: To selectively oxidize a primary alcohol to an aldehyde using a TEMPO/co-oxidant system.
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
TEMPO
-
Co-oxidant (e.g., sodium hypochlorite, NaOCl)
-
Sodium bicarbonate (NaHCO₃)
-
Potassium bromide (KBr)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the primary alcohol (1 mmol), TEMPO (0.01 mmol, 1 mol%), and KBr (1 mmol) in CH₂Cl₂ (5 mL).
-
Add an aqueous solution of NaHCO₃ (5 mL, saturated).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add an aqueous solution of NaOCl (1.1 mmol) dropwise over 10-15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: NHPI-Catalyzed C-H Functionalization (Generic)
Objective: To functionalize a C-H bond using NHPI as a radical initiator.
Materials:
-
Substrate with an activatable C-H bond (e.g., toluene)
-
N-hydroxyphthalimide (NHPI)
-
Co-catalyst (e.g., a cobalt(II) salt)
-
Solvent (e.g., acetic acid)
-
Oxygen source (e.g., air or O₂ balloon)
-
Heating and stirring apparatus
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the substrate (1 mmol), NHPI (0.1 mmol, 10 mol%), and the co-catalyst (e.g., Co(OAc)₂·4H₂O, 0.01 mmol, 1 mol%).
-
Add the solvent (e.g., acetic acid, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an atmosphere of air or oxygen.
-
Monitor the reaction by gas chromatography (GC) or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Perform an appropriate work-up procedure, which may include extraction and washing.
-
Purify the product by column chromatography.
Protocol 3: Evaluation of Radical Scavenging Activity
Objective: To compare the radical scavenging efficiency of this compound, TEMPO, and other piperidine derivatives using a stable radical like DPPH (2,2-diphenyl-1-picrylhydrazyl).
Materials:
-
This compound, TEMPO, and other test compounds
-
DPPH
-
Methanol or ethanol
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare stock solutions of the test compounds (this compound, TEMPO, etc.) in methanol at various concentrations.
-
In a cuvette, mix a specific volume of the DPPH stock solution with a specific volume of the test compound solution.
-
Incubate the mixture at room temperature in the dark for a set period (e.g., 30 minutes).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals).
Visualizing Mechanisms and Workflows
Understanding the underlying mechanisms and logical workflows is essential for effective reagent selection and experimental design.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS 4801-58-5|Research Chemical [benchchem.com]
- 4. TEMPO - Wikipedia [en.wikipedia.org]
- 5. TEMPO – (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | Podcast | Chemistry World [chemistryworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Alcohol Oxidation Mediated by Copper(II) and Nitroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Piperidin-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification and purity assessment of Piperidin-1-ol (also known as N-hydroxypiperidine). Due to the limited availability of direct cross-validation studies for this compound, this document draws upon established and validated methods for structurally similar compounds, particularly N-Boc-4-hydroxypiperidine, a common intermediate in pharmaceutical synthesis. The principles and protocols outlined here serve as a robust starting point for the development and validation of analytical methods for this compound.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method presents distinct advantages and is suited for different analytical challenges, from routine quality control to sensitive impurity profiling.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance characteristics of HPLC-UV, GC-FID, and LC-MS/MS based on data from the analysis of the analogous compound, N-Boc-4-hydroxypiperidine.[1]
| Validation Parameter | HPLC-UV | GC-FID | LC-MS/MS |
| **Linearity (R²) ** | > 0.999[1] | > 0.998[1] | > 0.999[1] |
| Range | 1 - 500 µg/mL[1] | 5 - 1000 µg/mL[1] | 0.1 - 1000 ng/mL[1] |
| Accuracy (% Recovery) | 98.0 - 102.0%[1] | 97.0 - 103.0%[1] | 99.0 - 101.0%[1] |
| Precision (% RSD) | < 2.0%[1] | < 3.0%[1] | < 1.5%[1] |
| Limit of Detection (LOD) | 0.5 µg/mL[1] | 1 µg/mL[1] | 0.05 ng/mL[1] |
| Limit of Quantification (LOQ) | 1 µg/mL[1] | 5 µg/mL[1] | 0.1 ng/mL[1] |
| Specificity | Good[1] | Moderate[1] | Excellent[1] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for piperidine derivatives and should be optimized and validated for the specific analysis of this compound.[1][2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine purity assessment and quantification of this compound. Since this compound lacks a strong chromophore, derivatization may be necessary to enhance UV detection.[3] Alternatively, detection at a lower wavelength (e.g., 210 nm) may be possible.[2]
-
Instrumentation: HPLC system with a UV detector.[1]
-
Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[1][2]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid or phosphoric acid).[1][2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 210 nm (or a higher wavelength if a suitable derivative is used).[2]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.[1]
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for analyzing volatile and thermally stable compounds. For this compound, derivatization may be required to improve its volatility and thermal stability, as the hydroxyl group can cause peak tailing.[2]
-
Instrumentation: Gas chromatograph with a flame ionization detector.[1]
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm, 0.25 µm).[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow.[1]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.[1]
-
-
Injector Temperature: 250 °C.[1]
-
Detector Temperature: 280 °C.[1]
-
Injection Volume: 1 µL (split or splitless injection).[1]
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or methanol. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to silylate the hydroxyl group.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the trace-level quantification of this compound and the identification of unknown impurities.
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.[1]
-
Column: A reverse-phase C18 column, often with a smaller particle size for faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.
Mandatory Visualizations
The following diagrams illustrate a general workflow for analytical method validation and a decision tree for selecting the appropriate analytical technique.
Analytical Method Validation Workflow
References
Comparative Guide to the Structural Confirmation of Piperidin-1-ol Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical methodologies used for the structural confirmation of reaction products derived from Piperidin-1-ol. It further contrasts the performance of this compound with alternative reagents in common synthetic transformations, supported by experimental data.
Introduction to this compound and its Reactivity
This compound, also known as N-hydroxypiperidine, is a cyclic hydroxylamine that serves as a versatile reagent and intermediate in organic synthesis. The presence of the N-hydroxy group imparts unique reactivity, allowing it to participate in a variety of transformations, most notably oxidation reactions to form nitrones. These nitrones are valuable synthetic intermediates for the construction of complex nitrogen-containing heterocycles through cycloaddition reactions.
The structural confirmation of the products from this compound reactions is crucial for ensuring the desired chemical transformation has occurred and for elucidating the stereochemistry of the products. A combination of spectroscopic techniques is typically employed for this purpose.
Structural Confirmation of a Key Reaction Product: Piperidine-1-oxide (Nitrone)
A primary reaction of this compound is its oxidation to the corresponding nitrone, piperidine-1-oxide. This transformation is a key step in many synthetic pathways. The structural elucidation of this product is paramount.
Experimental Protocol: Oxidation of this compound to Piperidine-1-oxide
Materials:
-
This compound
-
Hydrogen Peroxide (30% aqueous solution)
-
Methanol
-
Sodium Tungstate (Na₂WO₄) (catalyst)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Add a catalytic amount of sodium tungstate (0.01 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add hydrogen peroxide (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude nitrone.
-
The crude product can be purified by column chromatography on silica gel.
Spectroscopic Data for Structural Confirmation
The following table summarizes the expected spectroscopic data for the synthesized piperidine-1-oxide.
| Analytical Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.0-7.5 (m, 1H, α-CH=N), ~3.5-3.8 (m, 2H, N-CH₂), ~2.5-2.8 (m, 2H, CH₂), ~1.7-2.0 (m, 4H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~135-140 (C=N), ~60-65 (N-CH₂), ~25-30 (CH₂), ~20-25 (CH₂) |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ corresponding to the molecular weight of the nitrone (C₅H₉NO) |
| FT-IR (KBr, cm⁻¹) | ν: ~1600-1650 (C=N stretch), ~1150-1200 (N-O stretch) |
Comparison with an Alternative: TEMPO-Catalyzed Oxidation
A widely used alternative for the oxidation of alcohols and other functionalities is the use of stable nitroxyl radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant. While this compound itself is a reactant that gets oxidized, TEMPO acts as a catalyst in the oxidation of other substrates, such as alcohols. This section compares the performance of a TEMPO-catalyzed oxidation of an alcohol with a reaction where a this compound derivative might be used.
For a relevant comparison, we will consider the oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone, a common transformation in pharmaceutical synthesis. This allows for a comparison of different oxidation methodologies on a similar piperidine scaffold.[1]
Performance Comparison of Oxidation Methods
| Oxidation Method | Typical Yield | Purity | Reaction Time | Advantages | Disadvantages |
| Swern Oxidation | >95% | >98% | 2-4 hours | High yield, reliable for a wide range of substrates.[1] | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide.[1] |
| Dess-Martin Periodinane (DMP) | 90-98% | >98% | 1-3 hours | Mild conditions, high yields, commercially available reagent. | Stoichiometric use of a hypervalent iodine reagent, which can be expensive and generate significant waste. |
| TEMPO/Bleach | 85-95% | >95% | 1-2 hours | Catalytic, inexpensive reagents, environmentally benign byproducts.[1] | Can be substrate-dependent, potential for halogenated byproducts.[1] |
Experimental Protocol: TEMPO-Catalyzed Oxidation of N-Boc-4-hydroxypiperidine
Materials:
-
N-Boc-4-hydroxypiperidine
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Sodium bromide (NaBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Household bleach (sodium hypochlorite solution)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
Procedure: [1]
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), TEMPO (0.01 eq), and sodium bromide (0.1 eq) in DCM (0.5 M).
-
Add saturated aqueous sodium bicarbonate solution (2.0 eq).
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Slowly add household bleach (1.2 eq) dropwise, maintaining the temperature at 0 °C. The reaction is often accompanied by a color change from orange to a pale yellow.[1]
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.[1]
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Visualization of Experimental and Logical Workflows
General Workflow for Structural Confirmation
Caption: General workflow for the synthesis and structural confirmation of this compound reaction products.
Decision Pathway for Selecting an Oxidation Method
Caption: Decision tree for selecting an appropriate oxidation method for a piperidinol derivative.
Conclusion
The structural confirmation of reaction products of this compound relies on a synergistic application of modern spectroscopic techniques, with NMR and mass spectrometry being the primary tools for routine analysis. For unambiguous stereochemical assignment of crystalline products, X-ray crystallography is the gold standard.
When considering alternatives for transformations typically involving this compound, such as oxidations, methods like the TEMPO-catalyzed system offer significant advantages in terms of cost, safety, and environmental impact, especially for large-scale applications. The choice of methodology should be guided by factors such as substrate sensitivity, reaction scale, and economic considerations. This guide provides the necessary data and protocols to aid researchers in making informed decisions for the synthesis and characterization of piperidine-based compounds.
References
Comparative Analysis of the Reactivity of Piperidin-1-ol and its Analogues
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Piperidin-1-ol and its structurally related analogues. The information presented is intended to assist researchers in selecting appropriate compounds for various applications in organic synthesis and drug development. The comparative analysis is supported by experimental data, detailed protocols for key reactions, and visualizations of reaction pathways and experimental workflows.
Introduction
This compound, also known as N-hydroxypiperidine, is a cyclic hydroxylamine that serves as a versatile building block in organic synthesis. The presence of the N-hydroxy functionality imparts unique reactivity to the piperidine scaffold, making it and its analogues valuable intermediates in the synthesis of a wide range of biologically active molecules and complex organic structures.[1][2] The reactivity of these compounds is primarily governed by the N-O bond, the O-H bond, and the piperidine ring itself, and can be significantly influenced by the nature and position of substituents.
This guide will focus on a comparative analysis of the reactivity of this compound and selected analogues in key chemical transformations, including oxidation, O-alkylation, O-acylation, and radical scavenging.
Comparative Reactivity Data
The following tables summarize quantitative data on the reactivity of this compound and its analogues in various chemical reactions. This data is intended to provide a basis for comparing the effects of structural modifications on reactivity.
Oxidation Reactions
The oxidation of N-hydroxypiperidines is a key transformation that can lead to the formation of nitroxyl radicals or other oxidized species. The rate of oxidation is highly dependent on the oxidant used and the substitution pattern of the piperidine ring.
Table 1: Second-Order Rate Constants for the V(V) Oxidation of Piperidinol Analogues in 1M H₂SO₄
| Compound | k₂ x 10³ (L·mol⁻¹·min⁻¹) at 60°C (50% HOAc) | k₂ x 10³ (L·mol⁻¹·min⁻¹) at 80°C (50% HOAc) |
| Piperidin-3-ol | 8.52 | 51.63 |
| N-Methyl-piperidin-3-ol | 17.16 | 100.5 |
| Piperidin-4-ol | 5.14 | 25.53 |
| N-Methyl-piperidin-4-ol | 5.91 | 35.39 |
Data sourced from a kinetic study on the oxidation of piperidinols. The original study focused on C-hydroxy piperidines, and the data is presented here to illustrate the electronic effects of N-alkylation on the oxidation of the piperidine ring system, which can be relevant to the stability and reactivity of the corresponding N-hydroxy analogues.
Radical Scavenging Activity
The O-H bond in N-hydroxypiperidines can undergo homolytic cleavage to form a stable nitroxyl radical. This property makes them potential radical scavengers. The O-H bond dissociation energy (BDE) is a key parameter for evaluating this activity, with a lower BDE indicating a better radical scavenging potential.
Table 2: O-H Bond Dissociation Energies (BDEs) of this compound and Analogues
| Compound | O-H BDE (kcal/mol) | Method |
| This compound (TEMPO-H) | 70.6 | Experimental (Calorimetry, revised)[1] |
| 4-Oxo-piperidin-1-ol (4-oxo-TEMPO-H) | 71.8 | DFT Calculation (B3LYP)[3] |
| 4-Cyano-piperidin-1-ol | Data not available | |
| 4-Carboxy-piperidin-1-ol | Data not available | |
| 4-Acetyl-piperidin-1-ol | Data not available |
Note: Experimental and computational data for a wider range of substituted this compound analogues are limited in the literature. The values for TEMPO-H and its 4-oxo derivative are included as key reference points. The reactivity of other analogues can be inferred based on the electronic effects of the substituents.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key compounds and for the evaluation of their reactivity.
Synthesis of N-Boc-4-hydroxypiperidine
N-Boc-4-hydroxypiperidine is a versatile intermediate for the synthesis of various 4-substituted this compound analogues.
-
To a solution of 4-hydroxypiperidine (1.0 eq) in methanol or dichloromethane, add potassium carbonate (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from an ethyl acetate/hexanes mixture to yield pure N-Boc-4-hydroxypiperidine.
General Procedure for O-Alkylation of N-Boc-4-hydroxypiperidine
This protocol describes a general method for the synthesis of O-alkylated derivatives of N-Boc-4-hydroxypiperidine.
Procedure: [3]
-
Suspend sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in the same anhydrous solvent dropwise to the NaH suspension.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
DPPH Radical Scavenging Assay
This protocol can be used to evaluate the radical scavenging activity of this compound and its analogues.[6][7]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Test Compound Solutions: Prepare a series of dilutions of the test compound in methanol.
-
Assay: a. In a 96-well microplate, add 100 µL of each test compound dilution to separate wells. b. Add 100 µL of the DPPH solution to each well. c. Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution. d. Prepare blank wells for each test compound concentration containing 100 µL of the test compound dilution and 100 µL of methanol.
-
Incubation and Measurement: a. Incubate the microplate in the dark at room temperature for 30 minutes. b. Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: a. Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Scavenging = [1 - (Abs_sample - Abs_blank) / Abs_control] * 100 b. Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Reaction Pathways and Experimental Workflows
Visualizations of key reaction pathways and experimental workflows can aid in understanding the reactivity of this compound and its analogues and in designing experiments.
Caption: General reactivity pathways of this compound and its analogues.
Caption: Experimental workflow for screening the reactivity of this compound analogues.
Discussion
The reactivity of this compound and its analogues is a subject of considerable interest in synthetic and medicinal chemistry. The data presented in this guide, although not exhaustive, provides a foundation for understanding the key factors that influence their chemical behavior.
Oxidation: The rate of oxidation is influenced by both steric and electronic factors. N-alkylation, as seen in the piperidinol examples, can increase the rate of oxidation, likely due to the electron-donating nature of the alkyl group. The choice of oxidant is also critical, with stronger oxidants leading to faster and sometimes less selective reactions.
O-Alkylation and O-Acylation: These reactions proceed via nucleophilic attack of the hydroxylamine oxygen. The nucleophilicity of the oxygen can be modulated by substituents on the piperidine ring. Electron-withdrawing groups are expected to decrease nucleophilicity and slow down the reaction rate, while electron-donating groups should have the opposite effect. Steric hindrance around the hydroxyl group can also play a significant role.
Radical Scavenging: The ability of N-hydroxypiperidines to act as radical scavengers is directly related to the stability of the corresponding nitroxyl radical, which is reflected in the O-H BDE. Substituents that can stabilize the radical, such as those at the 4-position that can participate in resonance or inductive effects, will lower the BDE and enhance radical scavenging activity. For instance, the 4-oxo group in 4-oxo-TEMPO-H is electron-withdrawing, which slightly increases the O-H BDE compared to TEMPO-H.[3]
Conclusion
This compound and its analogues are a versatile class of compounds with a rich and tunable reactivity profile. The choice of a specific analogue for a particular application should be guided by a careful consideration of the desired reaction and the influence of substituents on the reactivity of the N-hydroxy group and the piperidine ring. The experimental protocols and workflows provided in this guide offer a starting point for researchers to synthesize, evaluate, and compare the reactivity of these valuable synthetic intermediates. Further quantitative studies on a broader range of analogues are needed to build a more comprehensive understanding of their structure-reactivity relationships.
References
- 1. Synthesis routes of 4-Hydroxypiperidine hydrochloride [benchchem.com]
- 2. Cyclic Hydroxylamines as Monitors of Peroxynitrite and Superoxide-Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 5. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GitHub - VlachosGroup/renview: The Reaction Network Viewer (ReNView) generates a graphic representation of the reaction fluxes within the system essential for identifying dominant reaction pathways and mechanism reduction. [github.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Proper Disposal of Piperidin-1-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information for the safe and responsible disposal of Piperidin-1-ol (CAS No. 4801-58-5), a nitrogen- and oxygen-containing heterocyclic compound used in organic and medicinal chemistry research.[1]
Unlike the structurally related and highly hazardous compound Piperidine, this compound is classified as a non-hazardous substance or mixture according to available safety data sheets. However, this classification does not eliminate the need for responsible waste management. Adherence to proper disposal protocols is essential to ensure a safe laboratory environment and to prevent potential environmental contamination.
Immediate Safety and Handling
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). While it is not classified as hazardous, general safe laboratory practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. In case of a spill, the area should be contained and the material collected with an absorbent, non-combustible material like sand, earth, or vermiculite.[2]
Disposal Procedures
The primary guideline for the disposal of this compound is to adhere to all national and local regulations for chemical waste.
Step-by-Step Disposal Guidance:
-
Do Not Mix: this compound waste should not be mixed with other chemical waste. Keep it in its original or a clearly labeled, dedicated container.
-
Container Management: Ensure the waste container is tightly closed and stored in a well-ventilated area.
-
Consult a Professional: Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the material.
-
Uncleaned Containers: Handle empty or uncleaned containers as you would the product itself.
Key Safety and Disposal Data
The following table summarizes essential information for the safe handling and disposal of this compound.
| Parameter | Information |
| Chemical Name | This compound |
| CAS Number | 4801-58-5 |
| Hazard Classification | Not a hazardous substance or mixture |
| Personal Protective Equipment | Standard laboratory PPE (gloves, safety glasses) |
| Spill Containment | Absorb with non-combustible material (sand, earth)[2] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations |
| Transport Information | Not regulated as a dangerous good |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for handling non-hazardous chemical waste from a laboratory setting should be followed. This involves segregation of the waste stream, proper labeling, and disposal through a certified waste management vendor.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Piperidin-1-ol
For immediate reference, this guide provides critical safety protocols and logistical information for the handling and disposal of Piperidin-1-ol. Researchers, scientists, and drug development professionals should use this as a primary resource for laboratory safety and chemical management.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles and a face shield should be worn at all times to protect against splashes. |
| Skin Protection | A flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are required. Ensure full skin coverage. |
| Respiratory Protection | Work in a well-ventilated fume hood. If the concentration of vapors is unknown or exceeds exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that all necessary PPE is correctly donned. Prepare your workspace within a certified chemical fume hood. Have spill control materials readily available.
-
Dispensing: Use a calibrated pipette or a similar closed system for transferring this compound to minimize the generation of aerosols or vapors.
-
During Use: Keep the container tightly sealed when not in use. Avoid contact with skin, eyes, and clothing. Do not breathe in vapors or mists.
-
Post-Handling: After handling, wash your hands and any exposed skin thoroughly with soap and water. Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all waste containing this compound, including unused product and contaminated disposables (e.g., gloves, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is vital.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area. |
Visual Workflow for PPE Selection
The following diagram illustrates the logical steps for selecting the appropriate PPE when handling a chemical like this compound.
Caption: PPE selection workflow for handling hazardous chemicals.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
